1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-4(5(9)10)3(2-6-7)8(11)12/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGMMUPJSXUXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343838 | |
| Record name | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92534-69-5 | |
| Record name | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92534-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for the preparation of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a key intermediate in various pharmaceutical applications. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document provides detailed experimental protocols for each key transformation, summarizes quantitative data in structured tables, and includes visual representations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a four-step sequence:
-
Formation of the Pyrazole Core: Synthesis of ethyl 1-methyl-1H-pyrazole-5-carboxylate from ethyl acetoacetate.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester to protect the carboxyl group during the subsequent nitration step.
-
Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.
-
Hydrolysis: Conversion of the methyl ester back to the target carboxylic acid.
The overall synthetic scheme is depicted below.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
This step involves the formation of the pyrazole ring system.
Protocol:
-
Formation of Ethyl 2-formyl-3-oxobutanoate: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether at 0 °C, a solution of ethyl acetoacetate (1.0 eq) and ethyl formate (1.1 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum. The sodium salt is then carefully neutralized with a cold, dilute solution of hydrochloric acid to afford ethyl 2-formyl-3-oxobutanoate.
-
Cyclization with Methylhydrazine: The crude ethyl 2-formyl-3-oxobutanoate is dissolved in ethanol. To this solution, methylhydrazine (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield ethyl 1-methyl-1H-pyrazole-5-carboxylate.
| Step | Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Sodium Hydride | 1.0 | Diethyl ether | 0 to RT | 12 | ~85-90 |
| Ethyl acetoacetate | 1.0 | |||||
| Ethyl formate | 1.1 | |||||
| 1b | Methylhydrazine | 1.0 | Ethanol | 0 to RT | 4-6 | ~75-85 |
Step 2: Esterification of 1-Methyl-1H-pyrazole-5-carboxylic acid
To protect the carboxylic acid during nitration, it is converted to a methyl ester. This can be achieved either by direct esterification of the acid obtained from hydrolysis of the ethyl ester, or by transesterification. For this guide, we will proceed with the hydrolysis of the ethyl ester followed by Fischer esterification.
Protocol (Hydrolysis):
-
Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water (1:1).
-
Sodium hydroxide (2.5 eq) is added, and the mixture is heated to reflux for 2-3 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 3-4 with concentrated hydrochloric acid, resulting in the precipitation of 1-methyl-1H-pyrazole-5-carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried.
Protocol (Fischer Esterification):
-
1-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added.
-
The mixture is heated to reflux for 4-6 hours.
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 1-methyl-1H-pyrazole-5-carboxylate.
| Step | Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydrolysis | Sodium Hydroxide | 2.5 | Ethanol/Water | Reflux | 2-3 | >90 |
| Esterification | Methanol | Excess | Methanol | Reflux | 4-6 | ~90-95 |
| Sulfuric Acid (cat.) | 0.1 |
Step 3: Nitration of Methyl 1-methyl-1H-pyrazole-5-carboxylate
This is the key step to introduce the nitro functionality.
Protocol:
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) at 0 °C, methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) is added portion-wise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at 0-5 °C for 1-2 hours.
-
The reaction is carefully quenched by pouring it onto crushed ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to afford methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
| Step | Reagent | Volume Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nitration | Fuming Nitric Acid | 1 | None | 0-10 | 1-2 | ~80-90 |
| Concentrated Sulfuric Acid | 1 |
Step 4: Hydrolysis of Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
The final step is the deprotection of the carboxylic acid.
Protocol:
-
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) is suspended in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Lithium hydroxide monohydrate (1.5 eq) is added, and the mixture is stirred at room temperature for 3-5 hours.
-
The THF is removed under reduced pressure.
-
The aqueous solution is diluted with water and acidified to pH 2-3 with 1M hydrochloric acid.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
| Step | Reagent | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydrolysis | Lithium Hydroxide Monohydrate | 1.5 | THF/Water | RT | 3-5 | >95 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single synthetic step, incorporating reaction, workup, and purification.
Caption: General experimental workflow for each synthetic step.
This technical guide provides a comprehensive overview of a robust synthetic route to this compound. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described herein. The provided quantitative data are estimates based on related literature and may require optimization for specific laboratory conditions.
A Comprehensive Technical Guide to 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
CAS Number: 92534-69-5
This technical guide provides an in-depth overview of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its relevance within the broader context of medicinal chemistry.
Core Compound Properties
This compound is a substituted pyrazole derivative. The pyrazole ring is a well-established pharmacophore present in numerous therapeutic agents. The presence of a nitro group and a carboxylic acid moiety offers versatile sites for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
Quantitative Data Summary
The known physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 92534-69-5 | [1][2] |
| Molecular Formula | C₅H₅N₃O₄ | [1] |
| Molecular Weight | 171.11 g/mol | [1] |
| Melting Point | 160-161°C | |
| Boiling Point (Predicted) | 399.0 ± 27.0 °C | |
| Density (Predicted) | 1.72 ± 0.1 g/cm³ | |
| Appearance | White to off-white solid | |
| pKa (Predicted) | 2.10 ± 0.50 | |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 8.29 (1H, s); 3.95 (3H, s) |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound has been reported. The following procedure is based on the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid.
Synthesis of this compound
Starting Material: 1-Methyl-1H-pyrazole-5-carboxylic acid
Reagents:
-
Fuming sulfuric acid
-
Fuming nitric acid
-
Crushed ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Under strictly controlled temperature conditions, slowly add fuming sulfuric acid (1977 mmol) dropwise to fuming nitric acid (777 mmol).
-
Add 1-methyl-1H-pyrazole-5-carboxylic acid (277 mmol) in batches to the reaction mixture, ensuring the temperature is maintained below 60°C.
-
After the addition is complete, stir the reaction mixture continuously at the same temperature for 1 hour.
-
Upon completion of the reaction, carefully pour the mixture into crushed ice to quench the reaction.
-
Extract the quenched reaction mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic phases and wash sequentially with water (2 x 250 mL).
-
Dry the combined organic phase with anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield 1-methyl-4-nitro-pyrazole-5-carboxylic acid as a light yellow solid.
This protocol has a reported yield of 50%.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Conceptual Role in Drug Discovery
While specific biological targets for this compound are not extensively documented, its structural motifs are common in medicinal chemistry. Pyrazole derivatives are known to be versatile scaffolds in the design of various therapeutic agents. The following diagram illustrates the conceptual role of such a compound in drug discovery.
Caption: Conceptual pathway from a pyrazole scaffold to potential therapeutic applications.
Discussion and Future Directions
This compound serves as a valuable intermediate in organic synthesis. Its analogue, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is a known impurity in the synthesis of Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. This suggests that derivatives of the title compound could be explored for similar biological activities.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The nitro group can act as a bioisostere or be reduced to an amino group, providing a key vector for further molecular elaboration. The carboxylic acid functionality allows for the straightforward formation of amides and esters, enabling the generation of compound libraries for screening against various biological targets.
Future research on this compound could focus on synthesizing a library of derivatives and screening them for various biological activities. Given the known activities of related pyrazole compounds, exploring its potential as an inhibitor of enzymes such as kinases, or as an antimicrobial or anti-inflammatory agent, would be a logical starting point. Detailed structural biology studies of its derivatives in complex with their biological targets could further elucidate their mechanism of action and guide the development of more potent and selective therapeutic agents.
References
In-Depth Technical Guide: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties and a hypothetical framework for the synthesis and analysis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Compound Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a nitro group, and a carboxylic acid moiety. Its chemical structure suggests potential applications as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the nitro group, a known pharmacophore, indicates that this compound and its derivatives could exhibit a range of biological activities.
Molecular Weight and Formula
The molecular formula of this compound is C₅H₅N₃O₄. The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below summarizes the atomic composition and the calculated molecular weight of the compound.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 171.112 |
Hypothetical Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The logical workflow for the synthesis and characterization of this compound would involve the nitration of a suitable precursor followed by purification and comprehensive analytical characterization.
Caption: Synthesis and Characterization Workflow.
General Experimental Protocol for Nitration
The following is a generalized protocol for the nitration of a pyrazolecarboxylic acid, which would require optimization for the specific synthesis of this compound.
Materials:
-
1-Methyl-1H-pyrazole-5-carboxylic acid (starting material)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Distilled water
-
Appropriate organic solvent for recrystallization (e.g., ethanol, ethyl acetate)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a stoichiometric amount of 1-Methyl-1H-pyrazole-5-carboxylic acid to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the temperature of the reaction mixture below 10°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25°C) for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound.
-
Dry the purified product under vacuum.
Potential Biological Significance and Future Directions
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitro group in the target compound is an interesting feature, as it can be bioreduced in vivo to form reactive nitrogen species that may have cytotoxic or signaling effects.
A hypothetical workflow for investigating the biological activity of this compound is presented below. This workflow outlines the logical progression from in vitro screening to more complex cellular and in vivo models.
Caption: Biological Activity Screening Workflow.
Future research on this compound could focus on the synthesis of a library of its derivatives to explore structure-activity relationships (SAR). Investigations into its mechanism of action, particularly the role of the nitro group, could unveil novel therapeutic targets and applications.
Technical Guide: Physicochemical Properties of Pyrazole Carboxylic Acids
Executive Summary
This guide offers a comprehensive technical overview of the key physical and chemical properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, presented as a close analogue to 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid. It includes a structured summary of quantitative data, detailed experimental protocols for property determination, and graphical workflows to illustrate the characterization processes. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.
Physical and Chemical Properties of the Analogue Compound
The following table summarizes the known physical and chemical properties of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6) . These values provide an informed estimate for the properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₄ | [1][] |
| Molecular Weight | 213.19 g/mol | [1][] |
| Appearance | Yellow to Orange Solid | [] |
| Melting Point | >107 °C | [] |
| Density | 1.45 g/cm³ | [] |
| pKa (Predicted) | 2.16 ± 0.50 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical properties of pyrazole carboxylic acids and similar organic compounds.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. The capillary method is a widely accepted and accurate technique.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the compound is completely dry.[4] Place a small amount of the solid on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle.
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. Repeat until a packed column of 1-2 mm height is achieved.[5]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[4]
-
Heating and Observation: Set the apparatus to heat at a rapid rate initially to approach the expected melting point (if known). Reduce the heating rate to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[4]
-
Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal of solid melts into liquid (T2). The melting point is reported as the range T1 - T2.[6]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing a measure of the maximum concentration of a solute in a solvent at a given temperature.[7]
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired solvent (e.g., deionized water, buffer solution). The presence of undissolved solid is essential to ensure saturation.[7]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations. The calculated concentration is the equilibrium solubility.[8]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base or acid.[9][10]
Apparatus:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret (for titrant delivery)
-
Beaker or reaction vessel
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds). Add an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]
-
Titration: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Slowly add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments using a buret.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined as the pH value at the half-equivalence point, where half of the acid has been neutralized.[11] This point corresponds to the midpoint of the steepest part of the curve.
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Solubility Determination.
Caption: Workflow for pKa Determination via Titration.
References
- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 3. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS#: 139756-00-6 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 92534-69-5, is a heterocyclic compound belonging to the pyrazole class of molecules. Its structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, a nitro group, a methyl group, and a carboxylic acid moiety, makes it a molecule of interest in medicinal chemistry and organic synthesis. While its direct biological applications and involvement in specific signaling pathways are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and its relationship to analogous structures.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring substituted at the 1-position with a methyl group, at the 4-position with a nitro group, and at the 5-position with a carboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 92534-69-5 | [1] |
| Molecular Formula | C₅H₅N₃O₄ | [1] |
| Molecular Weight | 171.11 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | CN1N=CC(=C1C(=O)O)--INVALID-LINK--[O-] | |
| InChI Key | InChI=1S/C5H5N3O4/c1-8-4(5(10)11)2-3-7-8(6(12)13)/h2-3H,1H3,(H,10,11) |
Synthesis
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of the target compound.
Experimental Protocols (Hypothetical)
Step 1: Synthesis of Methyl 1-Methyl-1H-pyrazole-5-carboxylate (Precursor)
This step would likely involve the condensation of a suitable three-carbon precursor with methylhydrazine. For instance, the reaction of a β-keto ester with methylhydrazine is a common method for constructing pyrazole rings.
-
Reagents: A suitable β-keto ester, methylhydrazine, and an appropriate solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the β-keto ester in the solvent.
-
Add methylhydrazine dropwise to the solution, potentially with cooling.
-
The reaction mixture would be stirred at a suitable temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The solvent would be removed under reduced pressure.
-
The crude product would be purified, for example, by column chromatography or recrystallization, to yield methyl 1-methyl-1H-pyrazole-5-carboxylate.
-
Step 2: Nitration of Methyl 1-Methyl-1H-pyrazole-5-carboxylate
The nitration of the pyrazole ring is a crucial step. The conditions for this reaction need to be carefully controlled to achieve the desired regioselectivity (nitration at the 4-position).
-
Reagents: Methyl 1-methyl-1H-pyrazole-5-carboxylate, a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid), and a suitable solvent if necessary.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.
-
Slowly add the pyrazole precursor to the cooled nitrating mixture with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture would be allowed to stir at a controlled temperature for a specific duration.
-
The reaction would be quenched by carefully pouring it onto crushed ice.
-
The precipitated product, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, would be collected by filtration, washed with cold water until neutral, and dried.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
-
Reagents: Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a base (e.g., sodium hydroxide or lithium hydroxide), and a solvent system (e.g., a mixture of water and an organic solvent like methanol or ethanol).
-
Procedure:
-
Dissolve the methyl ester in the solvent system.
-
Add an aqueous solution of the base.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.
-
Spectroscopic Data
While specific experimental spectra for this compound are not available in the searched literature, expected spectral characteristics can be inferred.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the N-methyl protons. - A singlet for the pyrazole ring proton. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - A signal for the N-methyl carbon. - Signals for the pyrazole ring carbons, with the carbon bearing the nitro group being significantly downfield. - A signal for the carboxylic acid carbon. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid. - A C=O stretch from the carboxylic acid. - Strong asymmetric and symmetric N-O stretches from the nitro group. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 171.11 g/mol . |
Biological Activity and Applications
There is no direct evidence in the reviewed literature detailing the biological activity or specific applications of this compound. However, the pyrazole scaffold is a well-known privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals.
It is important to distinguish this compound from its close analog, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid . The latter is a known intermediate in the synthesis of sildenafil (Viagra), a potent inhibitor of phosphodiesterase type 5 (PDE5). The structural similarity suggests that this compound could also serve as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
The presence of the nitro group and the carboxylic acid offers multiple reactive sites for further chemical modifications, making it a potentially versatile intermediate for the synthesis of more complex molecules in drug discovery programs.
Conclusion
This compound is a pyrazole derivative with potential as a synthetic intermediate in medicinal chemistry. While detailed experimental data and biological activity studies are not extensively reported, its chemical structure suggests that it can be synthesized through established methods of pyrazole formation and nitration. Further research is warranted to fully characterize this compound and explore its potential applications in the development of novel therapeutic agents. Researchers interested in this molecule should consider the proposed synthetic route as a starting point for its preparation and subsequent investigation.
References
Spectroscopic Profile of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectral data for the compound 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (C₅H₅N₃O₄, Molecular Weight: 171.11 g/mol ). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation. This guide outlines the theoretical spectral characteristics based on the analysis of its functional groups and structural analogs.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | Singlet | 1H | C3-H of pyrazole ring |
| ~4.0 - 4.2 | Singlet | 3H | N1-CH₃ |
| ~12.0 - 13.0 | Broad Singlet | 1H | COOH |
Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C=O (Carboxylic acid) |
| ~145 - 150 | C4-NO₂ |
| ~135 - 140 | C5-COOH |
| ~130 - 135 | C3-H |
| ~38 - 42 | N1-CH₃ |
Solvent: DMSO-d₆. Reference: Solvent signal.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1720 - 1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1550 - 1500 | Strong | Asymmetric NO₂ stretch[1][2] |
| ~1360 - 1320 | Strong | Symmetric NO₂ stretch[1][2] |
| ~1300 - 1200 | Medium | C-N stretch |
| ~1100 - 1000 | Medium | C-O stretch |
Sample preparation: KBr pellet or ATR.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 171 | [M]⁺ (Molecular ion) |
| 154 | [M-OH]⁺ |
| 125 | [M-NO₂]⁺ |
| 126 | [M-COOH]⁺ |
Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are standardized to ensure reproducibility and accuracy.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse.
-
Number of scans: 16-32.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-15 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background scan before the sample scan. The resulting spectrum should be displayed in terms of transmittance or absorbance.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer, with options for Electron Ionization (EI) or Electrospray Ionization (ESI).
-
EI-MS Parameters:
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Electron energy: 70 eV.
-
Source temperature: 200-250 °C.
-
-
ESI-MS Parameters:
-
Infuse the sample solution directly into the ESI source.
-
Optimize spray voltage, capillary temperature, and gas flows for maximum ion intensity.
-
-
Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-300 amu). For detailed structural analysis, tandem MS (MS/MS) can be performed on the molecular ion.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
References
Potential Biological Activities of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid: A Technical Overview for Drug Discovery Professionals
Introduction
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry. While direct and extensive biological data for this specific molecule are not widely published, its structural motifs—the pyrazole ring, the nitro group, and the carboxylic acid—are present in numerous compounds with well-documented pharmacological activities. This technical guide consolidates the potential biological activities of this compound by examining the established bioactivities of its close chemical relatives and derivatives. This analysis aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this and related pyrazole compounds.
The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The presence of a nitro group can further modulate the biological and physicochemical properties of the parent molecule, often enhancing its activity. This whitepaper will delve into the potential therapeutic applications of this compound based on the activities of structurally analogous compounds, provide an overview of relevant experimental protocols, and present this information in a structured format for ease of comparison and further investigation.
Inferred Biological Activities from Structurally Related Compounds
The biological potential of this compound can be inferred from the activities of various pyrazole derivatives. The following sections summarize these potential activities, supported by data from related compounds.
Anticancer Activity
Pyrazole derivatives are widely investigated for their anticancer properties.[1][2] For instance, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity against a broad range of tumor cell lines.[4] One compound from this series was shown to induce cell cycle arrest at the G0/G1 interphase.[4] While this example does not contain a nitro group, it highlights the potential of the pyrazole-5-carboxylic acid scaffold in oncology. The derivative, 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, which is directly synthesized from the topic compound, has been noted for its potential anticancer properties.[5]
Anti-inflammatory Activity
Anti-inflammatory effects are a hallmark of many pyrazole-containing compounds, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[6] Novel pyrazole-3-carboxylic acid derivatives have been synthesized and shown to possess significant anti-inflammatory activity, in some cases comparable to the standard drug indomethacin.[7][8] The general anti-inflammatory potential of pyrazole derivatives suggests that this compound could be a candidate for similar activity.
Antimicrobial Activity
The pyrazole scaffold is a constituent of many antimicrobial agents.[2][9] Specifically, a pyrazole derivative possessing a nitro group was reported to exhibit antimicrobial activity against Bacillus cereus, a Gram-positive bacterium, with a Minimum Inhibitory Concentration (MIC) of 128 μg/mL.[2] Furthermore, certain pyrazole-3-carboxylic acid derivatives have demonstrated remarkable antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][9] These findings suggest a strong potential for this compound to possess antimicrobial properties.
Enzyme Inhibition
The structural features of this compound suggest its potential as an enzyme inhibitor. For example, this compound is a known intermediate in the synthesis of sildenafil analogues, which are phosphodiesterase 5 (PDE5) inhibitors.[10][11][12] Additionally, a patent application describes pyrazole compounds, including this compound, as having Glycogen Synthase Kinase 3 (GSK-3) inhibitory activity, which is relevant for metabolic disorders like diabetes.[13]
Quantitative Data from Related Pyrazole Derivatives
To provide a comparative perspective, the following table summarizes quantitative biological activity data for various pyrazole derivatives that are structurally related to this compound.
| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC50/MIC) | Reference |
| Pyrazole-5-carboxamide derivatives | Anticancer | A549 cell line | Significant inhibition at 10 µM | [1] |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives | Anticancer | A549 cell growth | IC50 = 26 µM | [1] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Anticancer | Antitumor activity with growth inhibition | IC50 = 49.85 μM | [1] |
| Nitro-substituted pyrazole derivative | Antimicrobial | Bacillus cereus | MIC = 128 μg/mL | [2] |
| Pyrazole-3-carboxylic acid derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Significant activity compared to indomethacin | [7] |
| 1H-pyrazole-4-carboxylic acid ethyl esters | Chemotaxis inhibition | fMLP-OMe induced chemotaxis | IC50 = 0.19–2 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of the potential biological activities of this compound. Below are representative experimental protocols for key assays, based on methodologies reported for related pyrazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for screening anti-inflammatory drugs.
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations: Workflows and Pathways
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
Figure 1: Workflow for MTT Assay to determine anticancer activity.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Facile, Improved Synthesis of Sildenafil and Its Analogues | MDPI [mdpi.com]
- 13. US20090156582A1 - Pyrazole Compound - Google Patents [patents.google.com]
An In-depth Technical Guide on 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid, its derivatives, and analogues. The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and phosphodiesterase 5 (PDE5) inhibitory effects. This document details the synthesis, characterization, and biological evaluation of this class of compounds, presenting quantitative data in structured tables, outlining detailed experimental protocols, and illustrating relevant biological pathways and workflows using Graphviz diagrams. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the nitropyrazole core.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties make them versatile scaffolds in drug design. The introduction of a nitro group and a carboxylic acid moiety, as in this compound, significantly influences the molecule's physicochemical properties and biological activity. The nitro group, being a strong electron-withdrawing group, can modulate the molecule's reactivity and potential as a pharmacophore. This guide focuses on the synthesis, characterization, and known biological activities of the parent compound and its key derivatives, providing a foundational understanding for further research and development.
Chemical Synthesis
The synthesis of this compound and its derivatives typically follows a multi-step pathway involving the construction of the pyrazole ring, followed by functional group manipulations such as nitration and hydrolysis. A general synthetic strategy is outlined below.
Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid Precursor
The initial step involves the synthesis of a suitable pyrazole precursor, such as methyl 1-methyl-1H-pyrazole-5-carboxylate. This can be achieved through the condensation of a β-ketoester or a similar three-carbon building block with methylhydrazine.
Nitration of the Pyrazole Ring
The subsequent step is the regioselective nitration of the pyrazole ring at the C4 position. This is a crucial step, and the reaction conditions must be carefully controlled to achieve the desired isomer.
Hydrolysis of the Ester
The final step in the synthesis of the parent acid is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic or acidic conditions.
Synthesis of Analogues
Derivatives such as amides and esters can be synthesized from the parent carboxylic acid or the ester intermediate through standard functional group interconversion reactions. For instance, the carboxamide can be prepared by activating the carboxylic acid (e.g., forming an acid chloride) followed by reaction with ammonia or an appropriate amine.
Physicochemical and Spectroscopic Data
While specific experimental data for the parent compound, this compound, is not extensively available in the public domain, data for its close analogue, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, and its methyl ester derivative are presented below for comparative purposes.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C₈H₁₁N₃O₄ | 213.19 | >107 | 1.45 |
| Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | C₆H₇N₃O₄ | 185.14 | Not available | Not available |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C₈H₁₂N₄O₃ | 212.21 | Not available | Not available |
Spectroscopic Data for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: [1]
-
¹H NMR (CDCl₃): δ 0.99–1.03 (t, CH₂CH₃), 8.38 ppm (br, COOH)
-
¹³C NMR (CDCl₃): δ 158.58 (C=O), 149.81 (NO₂-bearing C)
Biological Activities and Therapeutic Potential
Derivatives of nitropyrazole carboxylic acids have shown promise in several therapeutic areas. The primary activities investigated for this class of compounds are anticancer, antibacterial, and PDE5 inhibition.
Anticancer Activity
Numerous pyrazole derivatives have been reported to exhibit significant anticancer activity against various cancer cell lines.[2][3] The proposed mechanisms of action are diverse and can include the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.
Antibacterial Activity
The pyrazole scaffold is also a key feature in several antibacterial agents.[4] Nitropyrazole derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria. The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell wall.
Phosphodiesterase 5 (PDE5) Inhibition
A significant application of pyrazole derivatives is in the inhibition of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels. Sildenafil, a well-known PDE5 inhibitor, features a pyrazolopyrimidinone core. The 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of Sildenafil.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the synthesis and biological evaluation of this compound and its derivatives.
General Synthetic Protocol: Three-Step Synthesis of this compound
References
- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action Theories of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community for its potential as a scaffold in medicinal chemistry. While a definitive, singular mechanism of action has not been fully elucidated, emerging research and patent literature suggest several compelling theories, primarily centering on its potential as an inhibitor of key cellular signaling enzymes. This technical guide synthesizes the current understanding of the compound's biological activities, offering insights into its theoretical mechanisms of action, relevant experimental protocols, and potential therapeutic applications.
Overview of Biological Activity
Derivatives of this compound have been associated with a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] However, the most specific hypothesis regarding its mechanism of action points towards the inhibition of Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in various pathologies such as diabetes and neurodegenerative diseases.[2] The compound also serves as a crucial intermediate in the synthesis of novel DNA polymerase IIIC inhibitors, suggesting its structural motifs are amenable to targeting bacterial replication machinery.[3]
Quantitative Data Summary
Currently, publicly available quantitative data on the direct biological activity of this compound is limited. The primary role of this compound in the cited literature is often as a precursor or intermediate in the synthesis of other pharmacologically active molecules.
| Compound | Target | Activity | Application | Reference |
| Pyrazole Compounds (General Class) | Glycogen Synthase Kinase 3 (GSK-3) | Inhibitory Activity | Diabetes, Neurodegenerative Diseases | [2] |
| Derivatives | DNA Polymerase IIIC | Inhibition | Antibacterial | [3] |
Note: This table reflects the activities of the broader class of pyrazole compounds or derivatives, as specific quantitative data for this compound itself is not detailed in the provided search results.
Core Mechanism of Action Theory: GSK-3 Inhibition
The most prominent theory for the mechanism of action of pyrazole compounds, including this compound, is the inhibition of Glycogen Synthase Kinase 3 (GSK-3).[2] GSK-3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to insulin resistance in diabetes and the progression of neurodegenerative disorders.
The insulin signaling pathway negatively regulates GSK-3.[2] Inhibition of GSK-3 by a compound like this compound could mimic aspects of insulin signaling, making it a potential therapeutic strategy for conditions characterized by impaired insulin function.
Caption: Proposed inhibitory action on the GSK-3 signaling pathway.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the search results, standard methodologies would be employed to validate the proposed mechanisms of action.
Objective: To determine the in vitro inhibitory activity of the compound against GSK-3.
Methodology:
-
Reagents and Materials: Recombinant human GSK-3β, a suitable substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A reaction mixture is prepared containing GSK-3β, the substrate peptide, and varying concentrations of this compound (or a suitable solvent control).
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the compound concentration to determine the IC50 value, representing the concentration at which 50% of GSK-3 activity is inhibited.
Objective: To assess the effect of the compound on downstream markers of the insulin signaling pathway in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for a defined period. A positive control (e.g., insulin) and a negative control (vehicle) are included.
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of GSK-3 (at the inhibitory site) and total GSK-3, as well as phosphorylated and total Akt.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
-
Data Analysis: The ratio of phosphorylated to total protein is quantified to determine the extent of pathway activation or inhibition.
Caption: A general workflow for validating the GSK-3 inhibition hypothesis.
Conclusion and Future Directions
The current body of evidence suggests that this compound holds promise as a chemical entity, with its most compelling, albeit theoretical, mechanism of action being the inhibition of GSK-3. This hypothesis is supported by patent literature that places pyrazole compounds within the context of treating metabolic and neurodegenerative diseases.[2] Further research is imperative to validate these theories through rigorous in vitro and in cellulo experimentation, as outlined in the proposed protocols. Elucidating the precise molecular interactions and confirming the downstream cellular effects will be crucial steps in transitioning this compound from a theoretical scaffold to a potential therapeutic lead.
References
A Comprehensive Technical Review of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid and its Analogue
Disclaimer: Scientific literature on the specific compound 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is exceptionally scarce. Publicly available databases and research articles do not provide sufficient information for a detailed technical guide on its synthesis, properties, and biological activity. However, a closely related analogue, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , is extensively documented due to its crucial role as a key intermediate in the synthesis of Sildenafil (Viagra™).
This guide will, therefore, focus on this well-characterized analogue to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemistry and significance of this class of compounds. The data and protocols presented herein pertain to 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .
Physicochemical and Spectroscopic Data
The quantitative data for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid are summarized below, providing a clear reference for its identification and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 139756-00-6 | [1] |
| Molecular Formula | C₈H₁₁N₃O₄ | [1] |
| Molecular Weight | 213.19 g/mol | [1] |
| IUPAC Name | 1-methyl-4-nitro-3-propylpyrazole-5-carboxylic acid | [1] |
| Appearance | White solid |[2] |
Table 2: Spectroscopic Data
| Technique | Data (Solvent: CDCl₃) | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ = 0.99–1.03 (t, J= 8.0 Hz, 3H, CH₂CH₃), 1.68–1.77 (m, 2H, CH₂CH₃), 2.86–2.90 (t, J = 8.0Hz, 2H, CH₂C=N), 4.14 (s, 3H, N–CH₃), 8.38 (br, 1 H, COOH) | [2] |
| ¹³C NMR (100 MHz) | δ = 158.58, 149.81, 132.33, 130.87, 40.63, 29.08, 21.25, 13.79 | [2] |
| IR (KBr) | 1695 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch) |[3] |
Table 3: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/c | [2][3] |
| Unit Cell Dimensions | a = 4.5811(16) Å, b = 19.734(7) Å, c = 11.812(4) Å, β = 101.181(11)° | [2][3] |
| Volume (V) | 1047.6(6) ų | [2] |
| Z | 4 |[2] |
Synthesis and Experimental Protocols
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is synthesized via the electrophilic nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[2][3][4]
Experimental Protocol: Nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Reagents and Materials:
-
1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (38.62 g, 0.23 mol)
-
65% Concentrated Nitric Acid (120 mL)
-
98% Concentrated Sulfuric Acid (180 mL)
-
Ice water (200 mL)
-
Acetone for crystallization
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
To a stirred solution of 65% concentrated nitric acid (120 mL) and 98% concentrated sulfuric acid (180 mL), add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (38.62 g, 0.23 mol).[2]
-
Heat the reaction mixture to 100 °C. The reaction is exothermic and requires careful temperature control.[2][5]
-
After the reaction is complete (monitored by an appropriate method such as TLC), pour the mixture into ice water (200 mL).[2]
-
A white precipitate of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid will form.[2]
-
Collect the solid precipitate by vacuum filtration.[2]
-
Purify the crude product by crystallization from acetone to yield the final product.[2]
Role in Sildenafil Synthesis
The primary significance of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is its role as a key building block in the multi-step synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[6][7]
The synthetic pathway involves the following key transformations of the title compound's analogue:
-
Amidation: The carboxylic acid is converted to its corresponding carboxamide, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. This is typically achieved using refluxing thionyl chloride followed by ammonium hydroxide.[7]
-
Reduction: The nitro group of the carboxamide is then reduced to an amino group, yielding 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. The commercial route for this step often employs catalytic hydrogenation (H₂ over palladium catalyst), which is cleaner than older methods using reagents like SnCl₂ and HCl.[6][8]
This amino pyrazole derivative is a crucial component that is subsequently cyclized with another fragment to form the core pyrazolopyrimidinone structure of Sildenafil.
Biological Significance of the Pyrazole Core
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[9][10][11] Its presence in a wide array of therapeutic agents highlights its importance for drug design and development.
-
Diverse Pharmacological Activities: Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antidepressant effects.[10][12][13]
-
Clinically Used Drugs: Several well-known drugs feature a pyrazole core, such as the anti-inflammatory drug Celecoxib , the analgesic Difenamizole , and the anti-obesity drug Rimonabant .[10]
-
Structural Versatility: The pyrazole ring's structure allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets.[9]
The investigation of compounds like this compound and its analogues is driven by the proven therapeutic potential of the pyrazole nucleus.[12] These molecules serve as valuable intermediates for creating more complex derivatives with potentially novel or enhanced biological activities.
References
- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Handling of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Disclaimer: Specific quantitative toxicological and physical hazard data for 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 92534-69-5) is not extensively available in public literature. The following guide is based on available data, information from structurally similar compounds, and established best practices for handling potentially hazardous research chemicals. Researchers should always perform a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Limited experimental data is available for this compound. The following table summarizes known and predicted properties.
| Property | Value | Reference |
| CAS Number | 92534-69-5 | [1][2][3] |
| Molecular Formula | C₅H₅N₃O₄ | [1][2][3] |
| Molecular Weight | 171.11 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 160-161°C | [1] |
| Boiling Point (Predicted) | 399.0 ± 27.0 °C | [1] |
| Density (Predicted) | 1.72 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 2.10 ± 0.50 | [1] |
Hazard Identification and GHS Classification
While a definitive, experimentally verified GHS classification for this specific compound is not widely published, data from suppliers and structurally related nitro-pyrazole compounds suggest the following potential hazards. The presence of the nitro group may also confer energetic properties, and the compound should be handled with this potential in mind.
Potential GHS Classification:
-
Pictograms: GHS06 (Skull and Crossbones), GHS09 (Environment)
-
Signal Word: Danger
-
Potential Hazard Statements:
-
Inferred Hazards from Similar Compounds:
Safe Handling and Storage
Adherence to strict laboratory protocols is essential when working with this compound.
Engineering Controls
-
All work with solid or solutions of this compound should be conducted in a properly functioning chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for integrity before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure full coverage of legs and arms.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated work clothing should be removed and laundered separately before reuse.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
-
General Advice: In case of exposure, immediately seek medical attention and show the safety data sheet to the attending physician.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Spill and Disposal Procedures
Spill Response
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid generating dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials for disposal as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS department or emergency response team for assistance.
-
Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocol: Synthesis Example
The following is a literature-described method for the synthesis of this compound.[1] This protocol illustrates a practical scenario for handling the compound's precursor and the product itself, emphasizing the required safety measures at each step.
Materials and Reagents
-
1-Methyl-1H-pyrazole-5-carboxylic acid
-
Fuming sulfuric acid
-
Fuming nitric acid
-
Crushed ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Nitrating Mixture Preparation: Under strict temperature control (ice bath), slowly add fuming sulfuric acid to fuming nitric acid in the flask.
-
Addition of Starting Material: Add 1-methyl-1H-pyrazole-5-carboxylic acid in small portions to the nitrating mixture, ensuring the internal temperature does not exceed 60°C.
-
Reaction: After the addition is complete, stir the mixture at the same temperature for 1 hour.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a separate beaker. This step is highly exothermic and must be performed with caution.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water (2 x volumes).
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the solid product.
Visualization
The following diagrams illustrate key logical relationships for the safe handling of this chemical.
Caption: General workflow for safe handling of a hazardous chemical powder.
Caption: Decision workflow for responding to a chemical spill.
References
- 1. 92534-69-5 | CAS DataBase [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 92534-69-5 | this compound - Moldb [moldb.com]
- 4. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. aksci.com [aksci.com]
- 8. synquestlabs.com [synquestlabs.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid from Pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis, starting from pyrazole. The protocols are designed to be clear, concise, and reproducible for researchers in organic and medicinal chemistry.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structure, featuring a substituted pyrazole core, makes it a valuable synthon for the development of new therapeutic agents. This document outlines a feasible synthetic pathway from the readily available starting material, pyrazole, to the target molecule. The synthesis involves three key transformations: carboxylation of the pyrazole ring, regioselective N-methylation, and subsequent nitration.
Synthetic Pathway Overview
The synthesis of this compound from pyrazole can be envisioned through the following three-step sequence:
-
Carboxylation of Pyrazole: Introduction of a carboxylic acid group at the C5 position of the pyrazole ring to yield pyrazole-5-carboxylic acid.
-
N-Methylation: Regioselective methylation of the N1 position of pyrazole-5-carboxylic acid to produce 1-methyl-1H-pyrazole-5-carboxylic acid.
-
Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring to afford the final product, this compound.
Caption: Synthetic route from Pyrazole to the target compound.
Experimental Protocols
Step 1: Synthesis of Pyrazole-5-carboxylic Acid
A direct and selective carboxylation of pyrazole at the 5-position can be challenging. An effective method involves the formation of a pyrazole Grignard reagent followed by reaction with carbon dioxide.
Protocol:
-
Preparation of Pyrazole Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 5-bromopyrazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 5-bromopyrazole solution to the magnesium turnings and gently heat to initiate the Grignard reaction.
-
Once the reaction starts (as indicated by a color change and gentle reflux), add the remaining 5-bromopyrazole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Carefully introduce a stream of dry carbon dioxide gas into the reaction mixture with vigorous stirring, or pour the Grignard solution onto an excess of crushed dry ice.
-
Continue the addition of carbon dioxide until the exothermic reaction ceases.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
-
| Parameter | Value |
| Starting Material | 5-Bromopyrazole |
| Key Reagents | Magnesium, Carbon Dioxide |
| Solvent | Anhydrous THF |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-70% |
Step 2: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid
The N-methylation of pyrazole-5-carboxylic acid can lead to a mixture of N1 and N2 isomers. To achieve high regioselectivity for the desired N1-methylated product, protection of the carboxylic acid as an ester followed by methylation and subsequent hydrolysis is a reliable strategy.
Protocol:
-
Esterification:
-
Suspend pyrazole-5-carboxylic acid (1.0 eq.) in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl pyrazole-5-carboxylate.
-
-
N-Methylation:
-
Dissolve ethyl pyrazole-5-carboxylate (1.0 eq.) in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq.) as a base.
-
Add methyl iodide (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
The crude product will likely be a mixture of N1 and N2 isomers, which can often be separated by column chromatography. The N1 isomer is typically the major product.
-
-
Hydrolysis:
-
Dissolve the purified ethyl 1-methyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours.
-
After completion of the hydrolysis (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 1-methyl-1H-pyrazole-5-carboxylic acid.
-
| Parameter | Esterification | N-Methylation | Hydrolysis |
| Key Reagents | Ethanol, H₂SO₄ | Methyl Iodide, K₂CO₃ | NaOH |
| Solvent | Ethanol | Acetone/DMF | Ethanol/Water |
| Reaction Time | 4-6 hours | 12-16 hours | 2-4 hours |
| Typical Yield | >90% (ester) | 70-80% (methylated ester) | >95% |
Step 3: Synthesis of this compound
The final step is the nitration of the pyrazole ring. The electron-donating N-methyl group and the electron-withdrawing carboxylic acid group direct the nitration to the 4-position of the pyrazole ring.
Protocol:
-
Nitration:
-
In a round-bottom flask, carefully add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) to an excess of concentrated sulfuric acid at 0 °C with stirring.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the pyrazole carboxylic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
-
| Parameter | Value |
| Key Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Reaction Temperature | 0-10 °C, then room temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 75-85% |
Workflow Diagram
Caption: Detailed workflow for the synthesis.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate precautions.
-
Grignard reagents are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
Conclusion
The protocols provided in these application notes offer a reliable pathway for the synthesis of this compound from pyrazole. By following these detailed procedures, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. Careful attention to reaction conditions and safety precautions is essential for successful and safe execution of this synthesis.
The Versatile Building Block: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid as a versatile building block in organic synthesis. This nitro-substituted pyrazole derivative, with its distinct functional groups, offers a gateway to a wide array of complex molecules, particularly in the realm of medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the N1 position, a nitro group at the C4 position, and a carboxylic acid at the C5 position. This unique arrangement of functional groups imparts significant chemical reactivity, making it a valuable intermediate for the synthesis of diverse molecular scaffolds. While its 3-propyl analog is a well-known precursor in the synthesis of high-profile pharmaceuticals, this core structure itself presents considerable opportunities for synthetic exploration. The electron-withdrawing nature of the nitro group activates the pyrazole ring for certain transformations, while the carboxylic acid provides a convenient handle for amide bond formation and other derivatizations.
Physicochemical Properties and Reactivity
The reactivity of this compound is largely dictated by its functional groups. The carboxylic acid can be readily converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions. The absence of a bulky alkyl group at the C3 position, as seen in some of its analogs, is known to reduce steric hindrance and potentially enhance reactivity in coupling reactions.
A comparative overview of the properties of this compound and its closely related 3-propyl analog is presented in the table below.
| Property | This compound (and its methyl ester) | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Reference(s) |
| Molecular Formula | C₅H₅N₃O₄ (acid), C₆H₇N₃O₄ (methyl ester) | C₈H₁₁N₃O₄ | [1] |
| Molecular Weight | 171.11 g/mol (acid), 185.14 g/mol (methyl ester) | 213.19 g/mol | [1][2] |
| Reactivity | Enhanced reactivity in coupling reactions due to lower steric hindrance. | Standard reactivity. | [3] |
| Key Synthetic Handle | Carboxylic acid, Nitro group | Carboxylic acid, Nitro group |
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The primary transformations involve the derivatization of the carboxylic acid and the reduction of the nitro group.
Amide Bond Formation
The carboxylic acid moiety can be readily converted to an amide via activation with a coupling agent (e.g., TBTU, CDI) or conversion to the acid chloride followed by reaction with an amine. This is a fundamental transformation for introducing diverse substituents and building molecular complexity.
Reduction of the Nitro Group
The nitro group can be reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reductions (e.g., SnCl₂/HCl). The resulting 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid derivative is a key intermediate for further functionalization, including diazotization reactions, and the formation of fused heterocyclic systems.
Precursor to Bioactive Molecules
Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes. For instance, the structurally related 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[3] This highlights the potential of the pyrazole-carboxylic acid scaffold in designing enzyme inhibitors.
Experimental Protocols
The following are representative protocols for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of Methyl 1-Methyl-4-nitro-1H-pyrazole-5-carboxylate
This protocol is adapted from the esterification of a similar nitro-pyrazole carboxylic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in methanol (8.0 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0-5 °C using an ice bath under a nitrogen atmosphere.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the cooled suspension over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature (18-25 °C) and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure at 35-45 °C using a rotary evaporator.
-
To the residue, add toluene (2.0 v/v) and remove the solvent under reduced pressure at the same temperature. Repeat this azeotropic drying step twice to remove residual water and HCl.
-
The resulting solid is methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
Expected Yield: Based on similar reactions, a yield of >95% can be expected.
Protocol 2: Reduction of the Nitro Group (Hypothetical)
This is a general protocol for the reduction of an aromatic nitro group.
Materials:
-
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
-
Ethyl acetate (EtOAc)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Filtration apparatus
Procedure:
-
Dissolve methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in ethyl acetate.
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
Visualizing Synthetic Pathways and Biological Relevance
The following diagrams illustrate a typical synthetic workflow and the biological context of a molecule derived from a related building block.
Caption: Synthetic transformations of the building block.
Caption: Inhibition of the PDE5 signaling pathway.
Conclusion
This compound represents a highly versatile and reactive building block for organic synthesis. Its strategic combination of a modifiable carboxylic acid and a reducible nitro group on a pyrazole core provides chemists with a powerful tool for the construction of complex and potentially bioactive molecules. The protocols and data presented herein serve as a guide for researchers to unlock the full synthetic potential of this valuable compound.
References
- 1. methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | C6H7N3O4 | CID 1255549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
Application Notes and Protocols for 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic building block with potential applications in medicinal chemistry. As a substituted pyrazole, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a nitro group and a carboxylic acid moiety offers versatile handles for synthetic modifications, making it an attractive scaffold for the development of novel therapeutic agents. These notes provide an overview of its potential applications, synthetic protocols adapted from related compounds, and important safety considerations.
Physicochemical Properties and Data
While specific experimental data for this compound is not widely available in the literature, the properties of the closely related methyl ester, methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, and the propyl-substituted analog, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, can provide valuable insights.
| Property | Value (Analog/Ester) | Reference Compound |
| Molecular Formula | C6H7N3O4 | Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate |
| Molecular Weight | 185.14 g/mol | Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate[1] |
| Appearance | Yellow to Orange Solid | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid[] |
| Melting Point | >107°C | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid[] |
| Purity | >95% | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid[] |
Potential Medicinal Chemistry Applications
The structural features of this compound suggest its utility as a scaffold in several therapeutic areas:
-
Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory activity. The carboxylic acid moiety can be derivatized to amides and esters to modulate activity and pharmacokinetic properties.
-
Antimicrobial Agents: The pyrazole nucleus is a common motif in antimicrobial compounds. The nitro group can also contribute to antimicrobial effects.
-
Oncology: Certain pyrazole-containing molecules have demonstrated anticancer properties. This scaffold can be used to design and synthesize novel kinase inhibitors or other anticancer agents.
-
Enzyme Inhibitors: The closely related 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is an intermediate in the synthesis of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[3] This suggests that derivatives of the title compound could be explored as inhibitors for various enzymes.
Experimental Protocols
Due to the limited specific literature on this compound, the following protocols are based on established methods for the synthesis of analogous pyrazole carboxylic acids and their derivatives.
Synthesis of this compound
This protocol describes a two-step synthesis starting from the commercially available methyl 1-methyl-1H-pyrazole-5-carboxylate. The first step is nitration, followed by hydrolysis of the methyl ester.
Step 1: Nitration of Methyl 1-methyl-1H-pyrazole-5-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.
-
Slowly add methyl 1-methyl-1H-pyrazole-5-carboxylate to the cooled acid mixture with continuous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 equivalents) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50°C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Amide Coupling Protocol
This protocol outlines the conversion of the carboxylic acid to an amide, a common step in generating compound libraries for biological screening.
-
Suspend this compound in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC) and an amine base (e.g., triethylamine or diisopropylethylamine).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Safety and Handling
Important Safety Note: A study on 1-methyl-1H-pyrazole-5-carboxamides, which can be synthesized from the title compound, revealed unexpected acute mammalian toxicity.[4] This toxicity was associated with the inhibition of mitochondrial respiration.[4] Therefore, researchers should handle this compound and its derivatives with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact.
-
Toxicity Screening: It is highly recommended to perform early in vitro toxicity screening, particularly assays for mitochondrial toxicity, for any novel derivatives of this scaffold.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway to the target compound.
Derivatization for Medicinal Chemistry
Caption: Key reactions for creating derivatives.
Potential Biological Signaling Pathway Interaction
Caption: Hypothesized interaction with a biological pathway.
References
- 1. methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | C6H7N3O4 | CID 1255549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 4. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a well-established driver of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of these enzymes. This document details the application of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid as a versatile starting material for the synthesis of diverse kinase inhibitor scaffolds. We provide an overview of its synthetic utility, detailed experimental protocols for key transformations, and representative signaling pathways where the resulting inhibitors may exert their effects.
Introduction
The pyrazole nucleus is a common feature in a multitude of FDA-approved kinase inhibitors, underscoring its importance in the design of targeted therapies. The specific substitution pattern of the pyrazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound is a valuable building block for medicinal chemists, offering multiple reaction sites for diversification. The carboxylic acid moiety is readily converted to an amide, a common functionality in kinase inhibitors that often interacts with the hinge region of the kinase domain. The nitro group can be reduced to an amine, providing a vector for further chemical modifications, or it can be utilized for its electron-withdrawing properties to modulate the chemical reactivity of the pyrazole ring.
Synthetic Utility and Potential Kinase Targets
This compound serves as a precursor for a variety of pyrazole-based compounds with potential therapeutic applications, including as inhibitors of MAP kinase and Glycogen Synthase Kinase 3 beta (GSK-3β)[1][2]. Its utility has also been demonstrated in the synthesis of analogs of sildenafil, a phosphodiesterase 5 (PDE5) inhibitor, highlighting the reactivity of this scaffold[3][4][5]. The general synthetic strategy involves the activation of the carboxylic acid and subsequent coupling with a suitable amine to form a pyrazole-5-carboxamide. The nitro group can then be reduced to an amino group, which can be further functionalized to explore structure-activity relationships (SAR).
The following table summarizes potential kinase inhibitor classes that can be synthesized using this compound as a starting material, along with their targeted kinases and associated disease indications.
| Kinase Inhibitor Class | Target Kinase(s) | Potential Disease Indication(s) | Reference(s) |
| Pyrazole-based amides | Mitogen-Activated Protein (MAP) Kinases | Cancer, Inflammatory Diseases | [1] |
| Substituted pyrazoles | Glycogen Synthase Kinase 3 beta (GSK-3β) | Alzheimer's Disease, Bipolar Disorder, Cancer | [2] |
| Pyrazolo[4,3-d]pyrimidines | Phosphodiesterase 5 (PDE5) | Erectile Dysfunction, Pulmonary Hypertension | [4][5] |
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations of this compound in the synthesis of potential kinase inhibitors.
Protocol 1: General Procedure for the Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxamides
This protocol describes the conversion of the carboxylic acid to an amide via an acid chloride intermediate.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM or THF. Cool this solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution from step 1 to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide.
Protocol 2: General Procedure for the Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine, which can then be further functionalized.
Materials:
-
1-Methyl-4-nitro-1H-pyrazole-5-carboxamide (from Protocol 1)
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Water
-
Sodium bicarbonate or Sodium hydroxide solution
-
Celite
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of the 1-Methyl-4-nitro-1H-pyrazole-5-carboxamide (1.0 eq) in a mixture of EtOH and water (or another suitable solvent), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Reduction: Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with EtOH or EtOAc.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and basify with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is ~8-9. Extract the aqueous layer with EtOAc or DCM (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-amino-1-methyl-1H-pyrazole-5-carboxamide can be purified by column chromatography on silica gel.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the elaboration of this compound into potential kinase inhibitors.
Caption: General synthetic scheme for kinase inhibitors.
Representative Signaling Pathway: MAP Kinase Cascade
The diagram below depicts a simplified Mitogen-Activated Protein (MAP) Kinase signaling pathway, a common target for pyrazole-based inhibitors.
References
- 1. US20090156582A1 - Pyrazole Compound - Google Patents [patents.google.com]
- 2. WO2006085685A1 - ãã©ã¾ã¼ã«ååç© - Google Patents [patents.google.com]
- 3. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 4. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Anwendungs- und Protokollhinweise: Derivatisierung von 1-Methyl-4-nitro-1H-pyrazol-5-carbonsäure für Struktur-Wirkungs-Beziehungs-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Das Pyrazol-Grundgerüst ist ein wichtiger Baustein in der medizinischen Chemie und findet sich in einer Vielzahl von pharmazeutischen Wirkstoffen wieder.[1][2] Die Derivatisierung von substituierten Pyrazolen ist eine Schlüsselstrategie zur Optimierung von Leitstrukturen, um deren Wirksamkeit, Selektivität und pharmakokinetische Eigenschaften zu verbessern.[3][4] Diese Anwendungsbeschreibung umreißt Strategien und Protokolle zur Derivatisierung von 1-Methyl-4-nitro-1H-pyrazol-5-carbonsäure, einer vielversprechenden Ausgangsverbindung für die Erstellung von Substanzbibliotheken für Struktur-Wirkungs-Beziehungs-Studien (SAR). Die Modifikationen konzentrieren sich auf die Carbonsäuregruppe, die Nitrogruppe und den Pyrazolring, um die Auswirkungen sterischer und elektronischer Veränderungen auf die biologische Aktivität zu untersuchen.
Logische Beziehungen der SAR-Studie
Abbildung 1: Logischer Arbeitsablauf für die SAR-Studie.
Anwendungshinweise
Die Derivatisierung von 1-Methyl-4-nitro-1H-pyrazol-5-carbonsäure bietet mehrere Ansatzpunkte zur Untersuchung der SAR:
-
Modifikation der Carbonsäuregruppe (Position C5): Die Carbonsäure ist ein idealer Ausgangspunkt für die Einführung einer Vielzahl von funktionellen Gruppen.
-
Amidsynthese: Die Umwandlung in eine Reihe von Amiden mit unterschiedlichen aliphatischen und aromatischen Aminen ermöglicht die Untersuchung von Wasserstoffbrückenbindungen, sterischen und hydrophoben Wechselwirkungen. Pyrazol-Carboxamide sind in vielen biologisch aktiven Molekülen, einschließlich Cannabinoid-Rezeptor-Antagonisten, von entscheidender Bedeutung.[5][6]
-
Estersynthese: Ester können die Lipophilie und die zelluläre Permeabilität von Wirkstoffkandidaten modulieren.
-
-
Modifikation der Nitrogruppe (Position C4): Die Nitrogruppe ist ein starker Elektronenakzeptor und kann an Wasserstoffbrückenbindungen beteiligt sein. Ihre Modifikation ist für die Verbesserung der "drug-like" Eigenschaften oft entscheidend.
-
Reduktion zu einer Aminogruppe: Die Reduktion der Nitrogruppe zu einem Amin führt zu einer basischen funktionellen Gruppe, die neue Wechselwirkungen mit dem Zielprotein eingehen kann. Das resultierende Amin kann zudem weiter derivatisiert werden.
-
Bioisosterischer Ersatz: Aromatische Nitrogruppen werden in der medizinischen Chemie oft als problematisch angesehen.[7] Ein bioisosterischer Ersatz, beispielsweise durch eine Trifluormethyl- (CF3) oder eine Cyanogruppe (CN), kann die metabolische Stabilität und Wirksamkeit verbessern, wie Studien an anderen Wirkstoffklassen gezeigt haben.[8][9]
-
Hypothetische Daten zur Struktur-Wirkungs-Beziehung
Die folgende Tabelle zeigt beispielhafte quantitative Daten, wie sie im Rahmen einer SAR-Studie für Derivate von 1-Methyl-4-nitro-1H-pyrazol-5-carbonsäure generiert werden könnten. Die Daten sind hypothetisch und dienen der Veranschaulichung.
| Verbindung | Modifikation an C5 (R¹) | Modifikation an C4 (R²) | IC₅₀ (µM) | Anmerkungen zur SAR |
| 1 (Ausgangsstoff) | -OH | -NO₂ | >100 | Geringe Aktivität |
| 2a | -NH-CH₃ | -NO₂ | 50,2 | Kleine Amid-Substituenten erhöhen die Aktivität moderat. |
| 2b | -NH-Phenyl | -NO₂ | 15,8 | Aromatische Amide zeigen eine verbesserte Aktivität. |
| 2c | -NH-(4-Cl-Phenyl) | -NO₂ | 5,1 | Elektronen-ziehende Substituenten am Phenylring steigern die Wirksamkeit. |
| 3a | -O-CH₃ | -NO₂ | 75,3 | Ester zeigen eine geringere Aktivität als Amide. |
| 4a | -NH-Phenyl | -NH₂ | 2,5 | Die Reduktion der Nitrogruppe zu einem Amin führt zu einer signifikanten Wirkungssteigerung. |
| 4b | -NH-Phenyl | -NH-Acetyl | 25,6 | Die Acetylierung des Amins verringert die Aktivität, was auf die Bedeutung einer freien Aminogruppe hindeutet. |
| 5a | -NH-Phenyl | -CF₃ | 1,2 | Der bioisosterische Ersatz der Nitrogruppe durch CF₃ führt zur höchsten Wirksamkeit. |
Experimentelle Protokolle
Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorschriften durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung.
Protokoll 1: Synthese von 1-Methyl-4-nitro-1H-pyrazol-5-carbonsäure-Derivaten (Amide)
Dieses Protokoll beschreibt eine zweistufige Synthese von Amid-Derivaten über ein Säurechlorid-Intermediat.
Abbildung 2: Experimenteller Arbeitsablauf für die Amidsynthese.
Schritt 1: Synthese von 1-Methyl-4-nitro-1H-pyrazol-5-carbonylchlorid
-
Lösen Sie 1-Methyl-4-nitro-1H-pyrazol-5-carbonsäure (1,0 Äq.) in trockenem Dichlormethan (DCM, ca. 0,2 M).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Geben Sie eine katalytische Menge N,N-Dimethylformamid (DMF, 1-2 Tropfen) hinzu.
-
Fügen Sie langsam Oxalylchlorid (1,5 Äq.) oder Thionylchlorid (1,5 Äq.) zu.[10]
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2 Stunden.
-
Entfernen Sie das Lösungsmittel und überschüssiges Reagenz unter reduziertem Druck. Das rohe Säurechlorid wird typischerweise ohne weitere Reinigung im nächsten Schritt verwendet.
Schritt 2: Amid-Kopplung
-
Lösen Sie das rohe Säurechlorid aus Schritt 1 in trockenem DCM.
-
Kühlen Sie die Lösung auf 0 °C.
-
Geben Sie das gewünschte Amin (1,1 Äq.) und eine Base wie Triethylamin (1,5 Äq.) hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden.
-
Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und engen Sie das Lösungsmittel im Vakuum ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid zu erhalten.
Protokoll 2: Reduktion der Nitrogruppe zu einer Aminogruppe
Dieses Protokoll beschreibt die Reduktion der 4-Nitrogruppe zu einer 4-Aminogruppe unter Verwendung von Zinn(II)-chlorid.
-
Suspendieren Sie das 4-Nitro-pyrazol-Derivat (1,0 Äq., z.B. Amid 2c) in Ethanol.
-
Fügen Sie Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O, 5,0 Äq.) hinzu.[11]
-
Erhitzen Sie die Mischung unter Rückfluss für 2-4 Stunden, bis die Reaktion gemäß Dünnschichtchromatographie (DC) abgeschlossen ist.
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie das Ethanol im Vakuum.
-
Nehmen Sie den Rückstand in Ethylacetat auf und neutralisieren Sie die Mischung vorsichtig durch Zugabe einer gesättigten NaHCO₃-Lösung, bis die Gasentwicklung aufhört.
-
Filtrieren Sie den entstandenen Niederschlag (Zinnsalze) durch Celite und waschen Sie den Filterkuchen gründlich mit Ethylacetat.
-
Trennen Sie die Phasen des Filtrats, extrahieren Sie die wässrige Phase erneut mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über Na₂SO₄, filtrieren Sie und engen Sie sie ein.
-
Reinigen Sie das Rohprodukt bei Bedarf durch Säulenchromatographie, um das 4-Amino-pyrazol-Derivat zu erhalten.
Protokoll 3: Allgemeine Methode zur Estersynthese
Dieses Protokoll beschreibt eine allgemeine Methode zur Veresterung der Carbonsäure.
-
Lösen Sie 1-Methyl-4-nitro-1H-pyrazol-5-carbonsäure (1,0 Äq.) in einem Überschuss des gewünschten Alkohols (z.B. Methanol, Ethanol).
-
Geben Sie eine katalytische Menge einer starken Säure (z.B. konzentrierte H₂SO₄, 2-3 Tropfen) hinzu.
-
Erhitzen Sie die Mischung für 6-18 Stunden unter Rückfluss.
-
Kühlen Sie die Reaktion ab und entfernen Sie den überschüssigen Alkohol im Vakuum.
-
Nehmen Sie den Rückstand in Ethylacetat auf und waschen Sie ihn mit gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und engen Sie sie ein.
-
Reinigen Sie das Produkt durch Säulenchromatographie, um den entsprechenden Ester zu erhalten.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctppc.org [ctppc.org]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 11. heteroletters.org [heteroletters.org]
The Strategic Role of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid in the Synthesis of Novel Bioactive Heterocycles
For Immediate Release
[City, State] – [Date] – 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid and its analogs are pivotal intermediates in the field of medicinal chemistry, serving as a versatile scaffold for the construction of a diverse array of novel heterocyclic compounds. This highly functionalized pyrazole derivative provides a strategic starting point for the synthesis of fused heterocyclic systems, most notably pyrazolo[4,3-d]pyrimidines, which are at the core of several marketed pharmaceuticals. These application notes provide researchers, scientists, and drug development professionals with a detailed overview of its synthetic utility, including established protocols and key quantitative data.
The primary application of this intermediate lies in its conversion to 4-amino-1-methyl-1H-pyrazole-5-carboxamide derivatives. The presence of the nitro group at the 4-position allows for its selective reduction to a nucleophilic amino group, while the carboxylic acid at the 5-position can be readily converted into a carboxamide. This strategic arrangement of functional groups is crucial for subsequent cyclocondensation reactions to form fused ring systems.
One of the most prominent examples of its application is in the synthesis of Sildenafil (Viagra™), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The synthesis of Sildenafil showcases a well-established pathway that can be adapted for the creation of a library of analogous compounds for drug discovery programs.
I. Synthesis of Key Intermediates
The initial step in harnessing the synthetic potential of this compound is its conversion to the corresponding carboxamide, followed by the reduction of the nitro group.
Protocol 1: Amide Formation
Objective: To synthesize 1-methyl-4-nitro-1H-pyrazole-5-carboxamide from the corresponding carboxylic acid.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride. This intermediate is typically used immediately in the next step.[3]
-
Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
Slowly add a concentrated solution of ammonium hydroxide or bubble ammonia gas through the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, the product can be isolated by filtration if it precipitates, or by an aqueous workup.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxamide.
Protocol 2: Reduction of the Nitro Group
Objective: To synthesize 4-amino-1-methyl-1H-pyrazole-5-carboxamide.
Materials:
-
1-Methyl-4-nitro-1H-pyrazole-5-carboxamide
-
Palladium on carbon (Pd/C, 10%) or Tin(II) chloride (SnCl₂)
-
Hydrogen gas (H₂) or Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Ethanol (EtOH)
-
Standard hydrogenation apparatus or reaction flask
Procedure A (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (1.0 eq) in ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 4-amino-1-methyl-1H-pyrazole-5-carboxamide. This product is often used directly in the next step without further purification.[4]
Procedure B (Tin(II) Chloride Reduction):
-
In a round-bottom flask, dissolve 1-methyl-4-nitro-1H-pyrazole-5-carboxamide (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride (4-5 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for several hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired amino-pyrazole.[2][4]
| Reaction Step | Reagents & Conditions | Typical Yield | Reference |
| Amide Formation | 1. SOCl₂, DCM, RT2. NH₄OH, 0 °C to RT | >90% | [5] |
| Nitro Reduction (H₂) | H₂, 10% Pd/C, EtOAc, RT | Quantitative | [4] |
| Nitro Reduction (SnCl₂) | SnCl₂·2H₂O, HCl, EtOH, Reflux | ~85% | [2] |
II. Synthesis of Pyrazolo[4,3-d]pyrimidines
The 4-amino-1-methyl-1H-pyrazole-5-carboxamide intermediate is the direct precursor for the construction of the pyrazolo[4,3-d]pyrimidine ring system, a privileged scaffold in medicinal chemistry.
Protocol 3: Cyclocondensation to form Pyrazolo[4,3-d]pyrimidinone Core
Objective: To synthesize a 1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivative.
Materials:
-
4-Amino-1-methyl-1H-pyrazole-5-carboxamide
-
An appropriately substituted 2-alkoxybenzoyl chloride (e.g., 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoyl chloride for Sildenafil synthesis)
-
A suitable base (e.g., Potassium t-butoxide)
-
Anhydrous solvent (e.g., t-butanol)
Procedure:
-
Acylation: In a reaction flask, dissolve 4-amino-1-methyl-1H-pyrazole-5-carboxamide (1.0 eq) in a suitable anhydrous solvent.
-
Add the substituted 2-alkoxybenzoyl chloride (1.0 eq) and a non-nucleophilic base.
-
Stir the reaction at room temperature until the acylation is complete.
-
Cyclization: To the acylated intermediate, add a strong base such as potassium t-butoxide in t-butanol.
-
Heat the reaction mixture to reflux to facilitate the cyclization.[6]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with a suitable solvent, and dry to obtain the desired pyrazolo[4,3-d]pyrimidinone.
| Reaction Step | Reagents & Conditions | Typical Yield | Reference |
| Acylation & Cyclization | 1. Substituted benzoyl chloride2. Potassium t-butoxide, t-butanol, Reflux | ~95% | [6] |
III. Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key synthetic transformations and the mechanism of action for PDE5 inhibitors derived from this intermediate.
Caption: Synthetic pathway from the starting carboxylic acid to the pyrazolo[4,3-d]pyrimidinone core.
Caption: Mechanism of action of pyrazolo[4,3-d]pyrimidine-based PDE5 inhibitors.
IV. Future Directions and Applications
The synthetic routes outlined provide a robust framework for the generation of diverse heterocyclic libraries. By varying the substituents on the pyrazole ring and the acylating agent, a wide range of novel compounds can be synthesized and screened for various biological activities. Beyond PDE5 inhibition, pyrazole and fused pyrazole derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[7] Therefore, this compound remains a highly valuable and versatile building block in modern drug discovery.
References
- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Novel Kinase Inhibitors Using a Luciferase-Based Assay
Topic: High-Throughput Screening (HTS) Assay for Screening Compound Libraries Derived from "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid" Against Protein Kinases.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major focus for drug discovery.[1][2][3] High-throughput screening (HTS) is an essential methodology for identifying novel kinase inhibitors from large chemical libraries. This document outlines a detailed protocol for a robust, luciferase-based HTS assay designed to screen for inhibitors of a target kinase. The assay measures the depletion of ATP, a universal co-substrate for all kinase reactions, providing a generic and sensitive method for inhibitor identification.[4]
While "this compound" itself is primarily a chemical intermediate, its pyrazole scaffold is a common feature in many known kinase inhibitors.[5][6][7] This protocol is therefore presented in the context of screening a diverse chemical library synthesized from this or related pyrazole scaffolds.
Assay Principle:
The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. The detection step utilizes a luciferase enzyme, which in the presence of its substrate, luciferin, and ATP, produces a luminescent signal directly proportional to the ATP concentration.[8] Potent inhibitors of the target kinase will prevent ATP consumption, resulting in a high luminescent signal. Conversely, in the absence of inhibition, the kinase will consume ATP, leading to a low signal.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS)
This protocol is optimized for a 384-well plate format, suitable for screening large compound libraries.[1]
Materials and Reagents:
-
Target Kinase: Recombinant protein kinase of interest.
-
Kinase Substrate: A suitable peptide or protein substrate for the target kinase.
-
Assay Buffer: Buffer optimized for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP: Adenosine 5'-triphosphate.
-
Compound Library: Test compounds (e.g., derivatives of this compound) dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Detection Reagent: Commercial luciferase/luciferin-based ATP detection kit (e.g., Kinase-Glo®).
-
Microplates: 384-well, solid white, low-volume microplates.
-
Instrumentation: Luminometer plate reader, automated liquid handling systems.
Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each test compound from the library stock plates into the wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO into the maximum signal (no inhibition) and minimum signal (no enzyme) control wells.
-
Dispense 50 nL of the positive control inhibitor into the designated control wells.
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of each should be optimized for the specific kinase.
-
Add 5 µL of the 2X kinase/substrate solution to each well containing test compounds and maximum signal controls.
-
Add 5 µL of assay buffer without kinase/substrate to the minimum signal control wells.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in assay buffer. The final concentration should be at or near the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors.
-
To start the reaction, add 5 µL of the 2X ATP solution to all wells except the minimum signal controls. Add 5 µL of assay buffer to the minimum signal wells.
-
The final reaction volume is 10 µL.
-
-
Incubation:
-
Cover the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 10 µL of the detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate for 10 minutes at room temperature, protected from light, to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate luminometer with an integration time of 0.5 to 1 second per well.
-
Protocol 2: Dose-Response Confirmation and IC₅₀ Determination
This protocol is for confirming the activity of "hits" identified in the primary screen and determining their potency (IC₅₀).
Methodology:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution series for each hit compound in 100% DMSO.
-
-
Assay Procedure:
-
Follow the same procedure as the primary HTS protocol (Protocol 1).
-
Dispense 50 nL of each concentration of the diluted hit compounds into the assay plate.
-
-
Data Analysis:
-
Normalize the data using the maximum signal (DMSO) and minimum signal (no enzyme or potent inhibitor) controls.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Table 1: HTS Assay Quality Control Metrics
| Parameter | Value | Description |
| Signal to Background (S/B) | > 100 | Ratio of the mean signal of the uninhibited reaction to the background (no ATP). |
| Signal to Noise (S/N) | > 50 | Ratio of the mean signal of the uninhibited reaction to its standard deviation. |
| Z'-factor | > 0.6 | A measure of assay robustness and suitability for HTS. A value > 0.5 is considered excellent. |
Table 2: Representative Primary HTS Hit Data
| Compound ID | Structure | % Inhibition @ 10 µM | Hit Classification |
| PYR-001 | Derivative of this compound | 85.2% | Confirmed Hit |
| PYR-002 | Derivative of this compound | 12.5% | Inactive |
| PYR-003 | Derivative of this compound | 91.7% | Confirmed Hit |
| PYR-004 | Derivative of this compound | 55.3% | Confirmed Hit |
Table 3: IC₅₀ Values for Confirmed Hits
| Compound ID | IC₅₀ (nM) | Hill Slope | R² |
| PYR-001 | 150 | 1.1 | 0.992 |
| PYR-003 | 85 | 0.9 | 0.995 |
| PYR-004 | 850 | 1.0 | 0.989 |
| Staurosporine (Control) | 15 | 1.2 | 0.998 |
Visualizations
Caption: Simplified kinase signaling pathway and point of inhibition.
Caption: Workflow for the luciferase-based HTS kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 6. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy involves a two or three-step synthesis. The general approach begins with the synthesis of a pyrazole precursor, typically ethyl or methyl 1-methyl-1H-pyrazole-5-carboxylate. This is followed by the regioselective nitration at the C4 position of the pyrazole ring. If the synthesis starts with an ester, a final hydrolysis step is required to obtain the desired carboxylic acid.
Q2: Why is my overall yield for the synthesis consistently low?
A2: Low yields can arise from several factors at different stages of the synthesis. Common issues include incomplete reaction during the formation of the pyrazole precursor, inefficient nitration, formation of byproducts, or loss of product during purification. Each step requires careful optimization of reaction conditions.
Q3: What are the most critical parameters to control during the nitration step?
A3: The nitration of the pyrazole ring is a critical step that significantly impacts the overall yield. Key parameters to control include the choice of nitrating agent, reaction temperature, and reaction time. The pyrazole ring is susceptible to both C-nitration and N-nitration, and controlling the conditions can favor the desired C4-nitro isomer.
Q4: I am observing the formation of multiple products in my nitration reaction. What are the likely side products?
A4: The formation of multiple products is a common issue in pyrazole nitration. Likely side products include the N-nitro pyrazole, which can sometimes rearrange to the C-nitro product under thermal conditions, and dinitrated products, especially if the reaction conditions are too harsh. If your precursor contains other aromatic rings, nitration on those rings is also a possibility.
Q5: How can I effectively purify the final product, this compound?
A5: Purification can be challenging due to the polar nature of the carboxylic acid and the nitro group. A common method involves acidification of the reaction mixture to precipitate the carboxylic acid, followed by filtration. Recrystallization from a suitable solvent system, such as ethanol/water, can be used for further purification. For highly pure samples, column chromatography or preparative HPLC may be necessary.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield in the Synthesis of the Pyrazole Precursor (Ethyl 1-methyl-1H-pyrazole-5-carboxylate)
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reaction (starting materials remain) | Suboptimal reaction temperature or time. | - Monitor the reaction progress using TLC or GC-MS.- Gradually increase the reaction temperature or prolong the reaction time. |
| Inefficient catalyst. | - Ensure the use of an appropriate acid or base catalyst as specified in the protocol.- Consider screening different catalysts if the reaction is still sluggish. | |
| Formation of regioisomers | Use of unsymmetrical starting materials. | - The reaction of ethyl 2,4-dioxovalerate with methylhydrazine can potentially form two regioisomers. Using a solvent like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some pyrazole syntheses.[1] |
| Product loss during workup | Emulsion formation during extraction. | - Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of celite. |
Problem 2: Low Yield and/or Impurity Formation During Nitration
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion to the desired 4-nitro product | Insufficiently reactive nitrating agent. | - A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent for pyrazoles.- For less reactive substrates, fuming nitric acid or a mixture of nitric acid and trifluoroacetic anhydride can be used.[2] |
| Deactivation of the pyrazole ring by the carboxylate group. | - The electron-withdrawing nature of the ester/carboxylic acid at C5 deactivates the ring, requiring more forcing conditions for nitration compared to unsubstituted pyrazole. A slight increase in temperature or reaction time may be necessary. | |
| Formation of a significant amount of N-nitro pyrazole | Reaction conditions favor N-nitration. | - N-nitration can be a competing reaction. Thermal rearrangement of the N-nitro intermediate to the C-nitro product can sometimes be achieved by heating the reaction mixture, although this may also lead to decomposition.[3] |
| Formation of dinitrated byproducts | Reaction conditions are too harsh. | - Carefully control the temperature, keeping it as low as possible while still achieving a reasonable reaction rate.- Add the nitrating agent dropwise to the reaction mixture to avoid localized high concentrations. |
| Charring or decomposition of the reaction mixture | Temperature is too high. | - Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent and throughout the reaction. |
Problem 3: Difficulties in the Hydrolysis of the Ester
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete hydrolysis | Insufficient amount of base or short reaction time. | - Use a molar excess of a strong base like lithium hydroxide or sodium hydroxide.- Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed. |
| Product is not precipitating upon acidification | Product is too soluble in the aqueous solution. | - After acidification, extract the aqueous phase with an organic solvent like ethyl acetate.- Concentrate the organic extracts to obtain the product. |
| Oily product obtained after acidification | Impurities are present. | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- If solidification fails, purify the oil by column chromatography. |
Experimental Protocols
Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Precursor)
This protocol is adapted from the synthesis of similar pyrazole esters.[4][5]
Materials:
-
Ethyl 2,4-dioxovalerate
-
Methylhydrazine
-
Ethanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxovalerate in a mixture of ethanol and a catalytic amount of acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylhydrazine dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 1-methyl-1H-pyrazole-5-carboxylate.
Nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
This protocol is based on general procedures for the nitration of pyrazole derivatives.[2][3]
Materials:
-
Ethyl 1-methyl-1H-pyrazole-5-carboxylate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C.
-
Slowly add ethyl 1-methyl-1H-pyrazole-5-carboxylate to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the pyrazole precursor over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
Hydrolysis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
This protocol is a standard procedure for ester hydrolysis.
Materials:
-
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
-
Methanol or Ethanol
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve the crude ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in methanol or ethanol.
-
Add an aqueous solution of lithium hydroxide (or sodium hydroxide) to the ester solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of pyrazole nitration, based on literature data for similar compounds.
Table 1: Comparison of Nitrating Agents for Pyrazole Derivatives
| Nitrating Agent | Substrate | Yield of 4-nitro product | Reference |
| HNO₃ / H₂SO₄ | Pyrazole | ~56% | [6] |
| Fuming HNO₃ / Fuming H₂SO₄ | Pyrazole | Optimized to higher yields | [6] |
| HNO₃ / Acetic Anhydride | 1-Phenylpyrazole | Good yield (selective for C4) | [1] |
| HNO₃ / Trifluoroacetic Anhydride | Various heterocycles | Average 60% | [2] |
Table 2: Effect of Temperature on the Yield of 4-Nitropyrazole
| Temperature | Yield | Observations | Reference |
| Room Temperature | Low | Slow reaction rate. | [6] |
| 90 °C | 56% | Increased reaction rate but potential for side reactions. | [6] |
| >90 °C | Decreased | Decomposition of the product observed in a strong acid system. | [6] |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Overall synthetic workflow for this compound.
Troubleshooting Logic for Low Nitration Yield
Caption: Decision tree for troubleshooting low yield during the nitration reaction.
References
Technical Support Center: Purification of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid."
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary methods for purifying this compound and structurally similar compounds are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.
Q2: How can I remove colored impurities from my product?
A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored molecules, and can then be removed by filtration. Subsequent recrystallization should yield a decolorized product.
Q3: My purified product is an oil instead of a solid. What should I do?
A3: If your product is an oil, it may contain residual solvent or impurities that are depressing its melting point. Ensure all solvents are removed by drying the sample under high vacuum. If the product is still an oil, purification by column chromatography may be necessary to remove the impurities.
Q4: What are some suitable solvents for the recrystallization of pyrazole carboxylic acids?
A4: Common solvents for the recrystallization of pyrazole derivatives include ethanol, methanol, and mixtures of ethanol and water. The ideal solvent or solvent system should be determined experimentally by testing the solubility of the crude product in various solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent.- Too much solvent was used.- The cooling process was too rapid, preventing efficient crystallization. | - Select a solvent in which the compound is sparingly soluble at room temperature but soluble when heated.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature, then cool further in an ice bath. |
| Product Fails to Crystallize | - The product is still impure (oily impurities can inhibit crystallization).- The solution is supersaturated. | - Purify the crude product by column chromatography first.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available. |
| Poor Separation in Column Chromatography | - The solvent system (eluent) is not optimal.- The column was not packed properly.- The column was overloaded with the crude product. | - Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that provides good separation.- Ensure the silica gel is packed uniformly to avoid channeling.- Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 30:1 to 50:1 ratio of silica to crude product by weight). |
| Colored Product After Purification | - Trace amounts of highly colored impurities remain. | - Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir, and filter through celite. Recrystallize the product from the filtrate. |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, or mixtures) to find a suitable solvent where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
This protocol outlines a general procedure for purification using silica gel column chromatography.
-
TLC Analysis: Dissolve a small sample of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that gives the desired product a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Prepare a chromatography column with silica gel, wet with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow Diagrams
Caption: A general workflow for the purification of this compound via recrystallization.
Caption: A general workflow for the purification of this compound using column chromatography.
Common side reactions in the synthesis of "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic pathway involves two key steps:
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Nitration: The electrophilic nitration of a precursor, typically 1-methyl-1H-pyrazole-5-carboxylic acid or its corresponding ester (e.g., ethyl 1-methyl-1H-pyrazole-5-carboxylate), using a nitrating agent such as a mixture of nitric acid and sulfuric acid.
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Hydrolysis: If an ester precursor is used, the subsequent step is the hydrolysis of the ester group to the carboxylic acid, which can be achieved under acidic or basic conditions.
Q2: What are the primary safety concerns associated with this synthesis?
A2: The nitration step is highly exothermic and can lead to a runaway reaction if not properly controlled. This can result in a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture. A major thermal hazard is the exothermic decarboxylation of the carboxylic acid at elevated temperatures (potentially above 120°C), which generates carbon dioxide gas.[1] It is crucial to have effective temperature control and to add the nitrating agent slowly.
Q3: What is the most significant side reaction to be aware of during the synthesis?
A3: The most critical side reaction is the thermal decarboxylation of the desired product, this compound, to form 1-methyl-4-nitro-1H-pyrazole. This is particularly problematic at elevated temperatures during the nitration or work-up stages.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Final Product
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors throughout the synthetic process. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Nitration | - Ensure the use of a sufficiently strong nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid).- Optimize the reaction time and temperature. Monitor the reaction progress using techniques like TLC or HPLC. |
| Decarboxylation | - Maintain strict temperature control during the nitration reaction, keeping it within the optimal range (typically low temperatures, e.g., 0-10°C).- Avoid excessive heating during the work-up and purification steps. |
| Formation of Isomeric Byproducts | - The regioselectivity of the nitration is generally high for the 4-position on the pyrazole ring. However, the formation of other isomers (e.g., 5-nitro) can occur. Purification by recrystallization or chromatography may be necessary. |
| Incomplete Hydrolysis (if starting from an ester) | - Ensure complete hydrolysis by using a sufficient excess of acid or base and allowing for adequate reaction time. Monitor the disappearance of the starting ester by TLC or HPLC.- Consider using harsher hydrolysis conditions (e.g., higher concentration of acid/base or higher temperature), but be mindful of potential decarboxylation. |
Problem 2: Presence of Impurities in the Final Product
Q: My final product shows significant impurities upon analysis (e.g., by NMR or LC-MS). What are the likely impurities and how can I remove them?
A: The nature of the impurities will depend on the specific side reactions that have occurred. The table below outlines common impurities and purification strategies.
| Likely Impurity | Source | Recommended Purification Method |
| 1-Methyl-4-nitro-1H-pyrazole | Decarboxylation of the product. | Recrystallization. The difference in polarity and solubility between the carboxylic acid and the decarboxylated product should allow for efficient separation. |
| Unreacted Starting Material | Incomplete nitration or hydrolysis. | Acid-base extraction can be effective. The carboxylic acid product will be soluble in a basic aqueous solution, while the unreacted ester or non-acidic starting material will remain in the organic layer. |
| Isomeric Nitro-pyrazoles | Non-selective nitration. | Fractional recrystallization or column chromatography may be required to separate isomers with similar physical properties. |
Experimental Protocols
A detailed experimental protocol for the nitration of a pyrazole carboxylic acid is provided below. This is a general procedure and may require optimization based on laboratory conditions and the specific starting material.
Synthesis of this compound
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Preparation of the Nitrating Mixture: In a dropping funnel, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 1-methyl-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid. Cool the solution to 0-5°C in an ice bath.
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Nitration: Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10°C. The addition should be slow and controlled to manage the exotherm.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or HPLC until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the solution.
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Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water until the washings are neutral, and dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
The following diagrams illustrate the key reaction pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Knorr Pyrazole Synthesis for Nitro-Substituted Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the specifics of the Knorr pyrazole synthesis when working with nitro-substituted starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the synthesis, purification, and characterization of nitro-substituted pyrazoles.
Q1: My Knorr pyrazole synthesis with a nitro-substituted hydrazine is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of nitro-substituted pyrazoles are a common issue and can stem from several factors. The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the hydrazine, which can slow down the reaction rate and lead to incomplete conversion.
Here are some troubleshooting steps:
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Optimize Reaction Conditions:
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Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Refluxing in solvents like ethanol or acetic acid is common.[1]
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Catalyst: The reaction is typically acid-catalyzed. Using a catalytic amount of a protic acid like glacial acetic acid is standard.[2] If the reaction is still sluggish, consider stronger acid catalysts, but be mindful of potential side reactions.
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Reaction Time: Due to the reduced nucleophilicity of nitro-substituted hydrazines, longer reaction times may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time.[3]
-
-
Purity of Starting Materials:
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Ensure the 1,3-dicarbonyl compound is pure, as impurities can lead to side reactions.
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Nitro-substituted hydrazines, especially as hydrochloride salts, can contain impurities that may lead to discoloration and byproduct formation.[3] Using freshly purified hydrazine is recommended.
-
-
Stoichiometry: A slight excess of the 1,3-dicarbonyl compound (e.g., 1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion.
Q2: I am observing the formation of two regioisomers when using an unsymmetrical 1,3-dicarbonyl compound with my nitro-substituted hydrazine. How can I control the regioselectivity?
A2: The formation of regioisomers is a well-known challenge in the Knorr pyrazole synthesis with unsymmetrical dicarbonyls.[4] The regioselectivity is influenced by a delicate balance of steric and electronic effects.
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Electronic Effects: The nitro group is a strong electron-withdrawing group, which can influence the relative nucleophilicity of the two nitrogen atoms in the hydrazine. However, the initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[4]
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Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the attack at the less sterically hindered carbonyl group.[4]
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Reaction pH: The acidity of the reaction medium can influence which nitrogen atom of the hydrazine is more nucleophilic. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[4]
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Solvent Choice: The solvent can play a crucial role in regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[4]
Troubleshooting Workflow for Regioselectivity Issues
Caption: A logical workflow for addressing regioselectivity in Knorr pyrazole synthesis.
Q3: The reaction mixture turns dark red/brown during the synthesis. Is this normal and how can I obtain a cleaner product?
A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using arylhydrazines or their hydrochloride salts.[3] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.
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Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored byproducts by preventing oxidation.
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Base Addition: If you are using a hydrazine hydrochloride salt, adding an equivalent of a mild base like sodium acetate can neutralize the HCl and lead to a cleaner reaction profile.
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Purification: These colored impurities can often be removed during work-up and purification.
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Washing: Washing the crude product with a non-polar solvent like toluene may help remove some of the colored impurities.
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Recrystallization: This is a very effective method for purifying nitro-substituted pyrazoles.[5] Common solvents include ethanol or ethanol/water mixtures.[6]
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Column Chromatography: Silica gel chromatography can also be used to separate the desired product from colored impurities.[3]
-
Q4: What is a reliable method for purifying my nitro-substituted pyrazole?
A4: Nitro-substituted pyrazoles are often crystalline solids and can be effectively purified by recrystallization.[5]
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Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of nitro-substituted pyrazoles.[1][5] A mixed solvent system, such as ethanol-water, can also be effective.[6] The ideal solvent is one in which the pyrazole is soluble at high temperatures but sparingly soluble at room temperature.
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Acid-Base Extraction: An alternative purification method involves dissolving the crude pyrazole in an organic solvent and treating it with an acid (e.g., hydrochloric acid or phosphoric acid) to form the acid addition salt, which can then be crystallized.[7][8] The purified salt can then be neutralized to regenerate the pure pyrazole. This method can be particularly useful for removing non-basic impurities.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of representative nitro-substituted pyrazoles via the Knorr synthesis.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Conditions | Yield | Reference |
| Acetylacetone | 4-Nitrophenylhydrazine | Ethanol | Reflux, 1 h | Not specified, crystals collected | [1] |
| 3-(4-Nitrophenyl)-pentane-2,4-dione | Hydrazine hydrate | Ethanol | Reflux, 2 h | 76% | [5] |
Experimental Protocols
Method 1: Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole [1]
This protocol describes the synthesis of a nitro-substituted pyrazole from a nitro-substituted hydrazine and a symmetrical 1,3-dicarbonyl compound.
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Materials:
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4-Nitrophenylhydrazine (2 mmol)
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Acetylacetone (2 mmol)
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Ethanol (20 mL)
-
-
Procedure:
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In a round-bottom flask, dissolve 4-nitrophenylhydrazine and acetylacetone in ethanol.
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Heat the solution to reflux for 1 hour.
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Allow the solution to cool to room temperature.
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Crystals of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole will form over a few days.
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Collect the crystals by filtration.
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Method 2: Synthesis of 3,5-Dimethyl-4-(4'-nitrophenyl)-1H-pyrazole [5]
This protocol outlines the synthesis of a nitro-substituted pyrazole from hydrazine hydrate and a nitro-substituted 1,3-dicarbonyl compound.
-
Materials:
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3-(4-Nitrophenyl)-pentane-2,4-dione (1.4 mmol)
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Hydrazine hydrate (1.7 mmol)
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Ethanol (10 mL)
-
-
Procedure:
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To a mixture of 3-(4-nitrophenyl)-pentane-2,4-dione in ethanol at room temperature, add hydrazine hydrate.
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Heat the mixture under reflux for 2 hours.
-
Evaporate the solvent under reduced pressure.
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Purify the residue by recrystallization from ethanol to yield a white solid.
-
Visualized Workflows
General Experimental Workflow for Knorr Pyrazole Synthesis
References
- 1. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid". It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude "this compound"?
A1: Common impurities can include unreacted starting material (1-Methyl-1H-pyrazole-5-carboxylic acid), regioisomers from nitration at other positions on the pyrazole ring, and colored byproducts resulting from side reactions or degradation.[1] Over-nitration is also a potential side reaction.
Q2: How can I effectively monitor the purity of my sample during purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification. A suitable mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane. By comparing the spots of the crude mixture with the purified fractions, you can assess the removal of impurities. For more detailed analysis and structural confirmation of impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[2][3][4] To address this, you can try the following:
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Add more solvent: Increase the volume of the "good" solvent to lower the saturation point.[2]
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Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[2]
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Change the solvent system: Experiment with a different solvent or a mixed-solvent system with a lower boiling point.[2]
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Use a seed crystal: Introduce a small crystal of the pure compound to induce crystallization.[2]
Q4: I am observing colored impurities in my product. How can I remove them?
A4: Colored impurities can often be removed by treating the hot solution of your crude product with a small amount of activated charcoal before the filtration step in recrystallization. The charcoal adsorbs the colored molecules.[2] However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | - Using too much solvent. - Cooling the solution too quickly. - The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Allow the solution to cool slowly to room temperature before cooling in an ice bath. - Try a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
| No crystal formation upon cooling | - The solution is not supersaturated. - Presence of significant impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration and try cooling again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - If impurities are high, consider pre-purification by column chromatography or acid-base extraction. |
| Poor separation in column chromatography | - Inappropriate solvent system. - Column overloading. - Improperly packed column. | - Optimize the eluent system using TLC first to achieve good separation (Rf of the desired compound around 0.3-0.4). - Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:50 by weight). - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Product remains in the aqueous layer during acid-base extraction | - Incomplete protonation of the carboxylate. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) by adding a strong acid like concentrated HCl. Check the pH with litmus paper or a pH meter. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Notes |
| Water | Sparingly soluble | Slightly soluble | Can be used as an anti-solvent in mixed-solvent recrystallization.[2] |
| Ethanol | Moderately soluble | Very soluble | A good candidate for single-solvent recrystallization.[2][5] |
| Methanol | Moderately soluble | Very soluble | Another good option for single-solvent recrystallization.[2][5] |
| Ethyl Acetate | Slightly soluble | Moderately soluble | Useful for recrystallization and as a solvent for column chromatography.[2][5] |
| Hexane | Insoluble | Insoluble | Can be used as an anti-solvent or in the mobile phase for column chromatography.[2][6] |
| Acetone | Soluble | Very soluble | A potential recrystallization solvent.[2][6] |
Table 2: Comparison of Purification Methods
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Single-Solvent Recrystallization | >98% | Simple, cost-effective for removing small amounts of impurities. | Can lead to low yields if the compound is somewhat soluble in the cold solvent; "oiling out" can be an issue.[2][4] |
| Mixed-Solvent Recrystallization | >98% | Allows for fine-tuning of solubility, can improve yields. | More complex to optimize the solvent ratio; higher chance of "oiling out" if not done carefully.[2][7] |
| Acid-Base Extraction | >95% (as a pre-purification step) | Excellent for separating acidic compounds from neutral or basic impurities. | May not effectively remove other acidic impurities.[8][9] |
| Column Chromatography | >99% | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvents, and is more expensive.[10][11][12] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
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Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of ethanol.
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Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and all the solid has dissolved. Add more ethanol dropwise if necessary to achieve complete dissolution.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for about 30 minutes to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Acid-Base Extraction
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Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
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Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure.
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Separation: Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.
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Washing: Wash the organic layer with another portion of the NaHCO₃ solution and combine the aqueous layers.
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Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is around 1-2 (check with litmus paper). The purified product will precipitate out as a solid.
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Collection and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Protocol 3: Column Chromatography
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TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of ethyl acetate and hexane. A good system will give the desired product an Rf value of approximately 0.3-0.4.[11]
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Column Packing: Prepare a slurry of silica gel in hexane and pack a chromatography column.
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Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the column.
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Elution: Elute the column with the chosen solvent system, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content) if necessary.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Stability issues of "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid" in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guide
This guide addresses common stability issues that may be encountered when working with solutions of this compound.
Issue 1: Precipitation or Crystallization of the Compound in Solution
| Potential Cause | Troubleshooting Steps |
| Low Solubility | 1. Verify the solvent being used. This compound has slight solubility in DMSO and methanol. 2. Gently warm the solution to aid dissolution. 3. Consider using a co-solvent system. 4. Perform a solubility test to determine the optimal solvent and concentration for your experimental conditions. |
| Temperature Fluctuations | 1. Store solutions at a constant and appropriate temperature. Some sources recommend storage at 2-8°C. 2. Avoid repeated freeze-thaw cycles which can promote crystallization. |
| pH of the Solution | 1. The carboxylic acid moiety's solubility is pH-dependent. In acidic solutions, the compound will be in its less soluble free acid form. 2. For aqueous solutions, consider adjusting the pH to be above the predicted pKa of approximately 2.16 to form the more soluble carboxylate salt. |
Issue 2: Degradation of the Compound in Solution
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. While the pyrazole ring is generally stable, ensure the compound is not exposed to harsh acidic or basic conditions for prolonged periods, which could potentially affect the molecule's integrity. 2. Store in a tightly sealed container to minimize exposure to atmospheric moisture. A related compound, 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride, is noted to be sensitive to hydrolysis.[1] |
| Photodegradation | 1. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. 2. Conduct experiments under controlled lighting conditions. |
| Thermal Decomposition | 1. Avoid exposing the solution to high temperatures. While specific data is unavailable for this compound, related nitroaromatic compounds can have limited thermal stability. 2. For long-term storage, refer to the supplier's recommendation, which is often in a cool, dry place. |
| Reaction with Solvents or Excipients | 1. Ensure that the chosen solvents and any other components in the formulation are compatible with a nitro-pyrazole carboxylic acid structure. 2. Be aware that some nitroaromatic compounds have shown instability in certain HPLC mobile phases, such as acetonitrile/water mixtures.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of this compound?
A: It is recommended to store solutions in a dry, cool, and well-ventilated place, protected from light.[3] For solid compound, storage at 2-8°C is suggested by some suppliers.[4] One supplier recommends retesting the product after 12 months from the date of receipt.
Q2: What solvents are suitable for dissolving this compound?
A: The compound is reported to have slight solubility in dimethyl sulfoxide (DMSO) and methanol. For aqueous solutions, adjusting the pH to be above the pKa will increase solubility by forming the carboxylate salt.
Q3: What are the potential degradation pathways for this compound in solution?
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Decarboxylation: The loss of the carboxylic acid group, potentially accelerated by heat or acidic conditions. Decarboxylation has been noted for related pyrazole carboxylic acids.[5]
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Reduction of the Nitro Group: The nitro group is susceptible to reduction, a common reaction for nitroaromatic compounds.[6]
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Hydrolysis of Derivatives: While the carboxylic acid itself is less prone to hydrolysis, derivatives are more sensitive.[1]
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Photodegradation: Exposure to light, particularly UV radiation, may lead to degradation.
Q4: How can I monitor the stability of my solution?
A: A stability-indicating HPLC method is the recommended approach. This involves developing a method that can separate the parent compound from any potential degradation products. Key parameters to monitor over time include the peak area of the parent compound, the appearance of new peaks (degradants), and any changes in the physical appearance of the solution (e.g., color change, precipitation).
Experimental Protocols
General Protocol for Assessing Solution Stability using HPLC
This protocol outlines a general procedure for monitoring the stability of this compound in a given solvent system.
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Preparation of Stock Solution:
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Accurately weigh a known amount of this compound.
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Dissolve it in the chosen solvent (e.g., DMSO, methanol, or a buffered aqueous solution) to make a stock solution of known concentration.
-
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Preparation of Stability Samples:
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Aliquot the stock solution into several vials appropriate for the storage conditions being tested (e.g., clear glass for photostability, amber glass for light protection).
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Store the vials under the desired conditions (e.g., refrigerated, room temperature, elevated temperature, exposed to light). Include a control sample stored under ideal conditions (e.g., refrigerated and protected from light).
-
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HPLC Analysis:
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
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Dilute the aliquot to a suitable concentration for HPLC analysis.
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Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The nitroaromatic and pyrazole moieties suggest that UV detection should be effective.
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Analyze the chromatograms for the peak corresponding to the parent compound and any new peaks that may indicate degradation products.
-
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Data Analysis:
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Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
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Plot the percentage of the remaining compound against time to determine the degradation rate.
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Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues in solution.
References
- 1. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
- 2. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. 200617-78-3|4-Nitro-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing regioisomer formation during pyrazole synthesis.
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of regioisomers with poor selectivity.
When synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (the Knorr synthesis), the formation of two regioisomers is a common challenge.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of products.[2] Here’s how to troubleshoot and improve regioselectivity:
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Optimize Reaction Solvent: The choice of solvent can dramatically influence the regioisomeric ratio.[1]
-
Modify Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.
-
Recommendation: Experiment with running the reaction at a lower temperature to favor the kinetically controlled product or at a higher temperature (reflux) to favor the thermodynamically more stable isomer. Monitoring the reaction at different temperatures by TLC or LC-MS is advised.[6]
-
-
Adjust Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thus directing the initial attack to a specific carbonyl group.[7]
-
Recommendation: For reactions involving hydrazine hydrochlorides, the medium is acidic. Consider adding a mild base to neutralize the acid and potentially alter the regioselectivity. Conversely, for free hydrazines, adding a catalytic amount of a protic acid (e.g., acetic acid) can favor the formation of one regioisomer.[7]
-
-
Exploit Steric and Electronic Effects: The inherent properties of your substrates are primary determinants of regioselectivity.
-
Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine will sterically hinder the approach to the adjacent carbonyl group, favoring attack at the less hindered site.[7]
-
Electronic Effects: An electron-withdrawing group on the 1,3-dicarbonyl will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[8]
-
Issue 2: The desired regioisomer is the minor product.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the undesired isomer under standard conditions.
-
Employ Alternative Synthetic Strategies:
-
Use 1,3-Dicarbonyl Surrogates: Instead of 1,3-diketones, consider using precursors with differentiated reactivity at the 1 and 3 positions.
-
β-Enaminones: These compounds are excellent surrogates and their reaction with hydrazines is generally highly regioselective.[9]
-
Acetylenic (α,β-ethynyl) Ketones: The reaction of acetylenic ketones with hydrazines is highly regioselective and typically affords a single pyrazole isomer in high yield.[9]
-
-
Utilize 1,3-Dipolar Cycloaddition: This is another powerful and highly regioselective method. A common approach involves the reaction of a diazo compound with an alkyne. The regioselectivity is controlled by the substituents on both reactants.[9]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
If a regioselective synthesis is not feasible or has already been performed, the separation of the regioisomeric mixture is necessary.
-
Chromatographic Separation: Column chromatography is the most common and effective method for separating pyrazole regioisomers.[10][11]
-
Recommendation: Perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[12] For challenging separations, High-Performance Liquid Chromatography (HPLC) may be required.[11]
-
-
Recrystallization: Fractional recrystallization can sometimes be employed if the regioisomers have significantly different solubilities in a particular solvent system.[12]
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by several key factors:[2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.[7]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of an adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[8]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the nitrogen atoms in the substituted hydrazine.[7]
-
Solvent: The choice of solvent can have a profound impact on regioselectivity, with fluorinated alcohols often providing superior results.[3][4]
Q3: Can I predict the major regioisomer based on my starting materials?
A3: A reasonable prediction can often be made by considering the interplay of steric and electronic factors. The initial nucleophilic attack of the more nucleophilic nitrogen of the substituted hydrazine will generally occur at the more electrophilic and less sterically hindered carbonyl carbon of the 1,3-dicarbonyl compound. However, the reaction conditions, particularly the solvent and pH, can significantly influence the outcome.
Q4: Are there alternative methods to the Knorr synthesis that offer better regioselectivity?
A4: Yes, several methods are known for their high regioselectivity:
-
Reaction of α,β-unsaturated ketones with hydrazines: This method often proceeds with high regioselectivity to yield pyrazolines, which can then be oxidized to pyrazoles.[13][14]
-
1,3-Dipolar cycloaddition of diazo compounds with alkynes: This is a powerful method that generally provides excellent control over regioselectivity.[8][15]
-
Synthesis from N-alkylated tosylhydrazones and terminal alkynes: This method has been reported to offer complete regioselectivity.[1][16]
Data Presentation
The following tables summarize quantitative data on the effect of solvents on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on the Regioisomeric Ratio in the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine
| Solvent | Regioisomer Ratio (A:B) |
| Ethanol (EtOH) | 1 : 1.3 |
| 2,2,2-Trifluoroethanol (TFE) | 98 : 2 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 |
Regioisomer A is the 5-aryl-3-trifluoromethyl-1-methylpyrazole. Data sourced from literature.[4]
Table 2: Effect of Solvent on the Regioisomeric Ratio for Various 1,3-Diketones with Methylhydrazine
| 1,3-Diketone Substituents (R¹, R²) | Solvent | Regioisomer Ratio (A:B) |
| R¹=Phenyl, R²=CF₃ | EtOH | 45 : 55 |
| R¹=Phenyl, R²=CF₃ | TFE | 95 : 5 |
| R¹=Phenyl, R²=CF₃ | HFIP | 98 : 2 |
| R¹=Thienyl, R²=CF₃ | EtOH | 40 : 60 |
| R¹=Thienyl, R²=CF₃ | TFE | 97 : 3 |
| R¹=Thienyl, R²=CF₃ | HFIP | >99 : 1 |
Regioisomer A is the N-methyl pyrazole with the R¹ substituent at the 5-position. Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis [17][18][19]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol).
-
Reagent Addition: Add the substituted hydrazine (1.0-1.2 eq) to the solution. If using a hydrazine salt, a catalytic amount of acid (e.g., glacial acetic acid) may be added.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to isolate the desired pyrazole regioisomer.
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [1][16]
-
Reaction Setup: To a solution of the N-alkylated tosylhydrazone (1.0 eq) and terminal alkyne (1.2 eq) in pyridine, add 18-crown-6 (0.1 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath and add potassium tert-butoxide (2.0 eq) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Protocol 3: Synthesis of Pyrazoles from α,β-Unsaturated Ketones and Hydrazines [20]
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) and the substituted hydrazine (1.1 eq) in a suitable solvent, such as glacial acetic acid or ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The intermediate pyrazoline may be isolated or oxidized in situ.
-
Oxidation (if necessary): If the pyrazoline is formed, an oxidizing agent (e.g., bromine in chloroform or simply heating in DMSO under an oxygen atmosphere) can be added to afford the aromatic pyrazole.[21]
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by filtration.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Knorr pyrazole synthesis pathway showing the formation of two regioisomers.
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Caption: Key factors influencing the regioselectivity of pyrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chemhelpasap.com [chemhelpasap.com]
- 20. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process:
-
Nitration: Electrophilic nitration of a suitable precursor, such as ethyl 1-methyl-1H-pyrazole-5-carboxylate.
-
Hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid.
Step 1: Synthesis of Ethyl 1-Methyl-4-nitro-1H-pyrazole-5-carboxylate
Reaction:
Procedure:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add ethyl 1-methyl-1H-pyrazole-5-carboxylate to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the pyrazole solution, keeping the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to yield the crude ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
Step 2: Synthesis of this compound
Reaction:
Procedure:
-
Suspend the crude ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in a mixture of water and a suitable acid catalyst (e.g., sulfuric acid or hydrochloric acid).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature, which should cause the carboxylic acid product to crystallize.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Nitration | Step 2: Hydrolysis |
| Key Reagents | Ethyl 1-methyl-1H-pyrazole-5-carboxylate, HNO₃, H₂SO₄ | Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, H₂O, Acid catalyst |
| Temperature | 0-10 °C (addition), Room temperature (reaction) | Reflux (approx. 100 °C) |
| Reaction Time | 1-2 hours | 4-6 hours |
| Expected Yield | 75-85% | >90% |
| Product Form | Solid | Solid |
Troubleshooting Guide
Q1: The yield of the nitration step is low.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Possible Cause 2: Over-nitration.
-
Solution: Maintain a low temperature during the addition of the nitrating mixture. Over-nitration can occur at higher temperatures, leading to the formation of dinitro- or other unwanted byproducts.
-
-
Possible Cause 3: Loss of product during work-up.
-
Solution: Ensure the product is fully precipitated by pouring the reaction mixture into a sufficient amount of ice. Wash the precipitate with ice-cold water to minimize its solubility.
-
Q2: The final carboxylic acid product is impure.
-
Possible Cause 1: Incomplete hydrolysis.
-
Solution: Extend the reflux time and ensure an adequate amount of acid catalyst is used. Monitor the reaction by TLC to confirm the complete consumption of the ester starting material.
-
-
Possible Cause 2: Presence of nitrated byproducts.
-
Solution: Purify the crude carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Possible Cause 3: Residual acid catalyst.
-
Solution: Wash the final product thoroughly with cold water until the filtrate is neutral.
-
Q3: The nitration reaction is turning dark or producing excessive fumes.
-
Possible Cause: The reaction temperature is too high.
-
Solution: Immediately cool the reaction vessel in an ice bath. Ensure slow, dropwise addition of the nitrating mixture to maintain temperature control. This indicates a potential runaway reaction, which is a significant safety hazard.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration reaction?
Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: Can other nitrating agents be used?
While a mixture of nitric and sulfuric acid is common, other nitrating agents like fuming nitric acid or acetyl nitrate can also be used. However, reaction conditions would need to be optimized accordingly.
Q3: What are the main safety precautions for this synthesis?
-
Both nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is exothermic and can lead to a runaway reaction if not properly controlled. Maintain strict temperature control, especially during the addition of the nitrating mixture.
-
Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Have appropriate spill kits and neutralization agents (e.g., sodium bicarbonate) readily available.
Q4: How can the purity of the final product be assessed?
The purity can be determined using techniques such as melting point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Troubleshooting logic for common synthesis issues.
Characterization of byproducts in "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture shows multiple spots/peaks of significant intensity besides the product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Nitration | - Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is fresh and of the correct concentration.- Extend the reaction time or slightly increase the reaction temperature, monitoring carefully for the formation of byproducts.- Optimize the stoichiometry of the nitrating agent. An excess may be required for full conversion. |
| Formation of Regioisomeric Byproducts | - Control the reaction temperature strictly, as lower temperatures generally favor the formation of the desired 4-nitro isomer.- The choice of nitrating agent and solvent system can influence regioselectivity. Consider exploring alternative nitrating conditions reported for similar pyrazole systems. |
| Product Degradation (Decarboxylation) | - The nitration of pyrazole carboxylic acids can be highly exothermic. Maintain a low reaction temperature (typically 0-10 °C) throughout the addition of reagents and the reaction period to prevent decarboxylation, which can occur at elevated temperatures. |
| Losses During Work-up and Purification | - Ensure the pH is appropriately adjusted during the extraction process to ensure the carboxylic acid is in its desired form (ionized for aqueous extraction or neutral for organic extraction).- Optimize the recrystallization solvent system to maximize product recovery while effectively removing impurities. |
Issue 2: Presence of Significant Impurities in the Final Product
Symptoms:
-
The purified product shows the presence of additional peaks in ¹H NMR or mass spectrometry analysis.
-
The melting point of the product is broad and lower than the literature value.
-
HPLC analysis indicates a purity of less than 98%.
Possible Byproducts and Their Identification:
| Potential Byproduct | Identification Methods | Mitigation Strategies |
| 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid | - ¹H NMR: The chemical shift of the pyrazole ring proton will differ from the 4-nitro isomer.- HPLC: Develop a gradient HPLC method to separate the isomers. The 3-nitro isomer will likely have a different retention time.- Mass Spectrometry: Will have the same mass as the desired product. | - Optimize nitration conditions (lower temperature, controlled addition of nitrating agent) to favor 4-position nitration. |
| Decarboxylated Byproduct (1-Methyl-4-nitro-1H-pyrazole) | - ¹H NMR: Absence of the carboxylic acid proton signal and characteristic shifts for the pyrazole ring protons.- Mass Spectrometry: A lower molecular weight corresponding to the loss of CO₂. | - Maintain strict temperature control during the reaction to prevent thermal decarboxylation. |
| Unreacted Starting Material (1-Methyl-1H-pyrazole-5-carboxylic acid) | - ¹H NMR: Presence of signals corresponding to the starting material.- HPLC: A peak with the retention time of the starting material. | - Increase reaction time or the amount of nitrating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts arise from three main side reactions:
-
Regioisomeric Nitration: Formation of other nitro-isomers, such as 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid. The nitration of N-substituted pyrazoles generally favors the 4-position, but other isomers can form under certain conditions.
-
Decarboxylation: Loss of the carboxylic acid group to form 1-Methyl-4-nitro-1H-pyrazole, which is often promoted by excessive heat.
-
Incomplete Reaction: Residual unreacted starting material, 1-Methyl-1H-pyrazole-5-carboxylic acid.
Q2: How can I control the regioselectivity of the nitration to favor the desired 4-nitro isomer?
A2: The regioselectivity of pyrazole nitration is influenced by both steric and electronic factors, as well as reaction conditions. For N-methyl pyrazoles, electrophilic substitution is generally directed to the 4-position. To maximize the yield of the 4-nitro isomer:
-
Maintain Low Temperatures: Carry out the reaction at a reduced temperature (e.g., 0-5 °C) to increase selectivity.
-
Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The high acidity of this mixture protonates the pyrazole ring, which can influence the position of nitration.
-
Controlled Addition: Add the nitrating agent slowly to the solution of the pyrazole precursor to maintain a low temperature and avoid localized overheating.
Q3: What analytical techniques are recommended for characterizing the byproducts?
A3: A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, preferably with a UV detector, is crucial for separating the desired product from potential regioisomers and other impurities. A gradient elution with a C18 column is often a good starting point.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural elucidation. The chemical shifts and coupling constants of the pyrazole ring protons are highly sensitive to the position of the nitro group.
-
Mass Spectrometry (MS): MS will help in identifying byproducts based on their molecular weight. For example, the decarboxylated byproduct will have a mass difference of 44 Da compared to the product and its nitro-isomer.
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add a stoichiometric amount of concentrated nitric acid to an appropriate volume of concentrated sulfuric acid at 0 °C. Allow the mixture to cool.
-
Reaction Setup: Dissolve 1-Methyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., concentrated sulfuric acid) in a reaction vessel equipped with a stirrer and a thermometer. Cool the solution to 0-5 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the pyrazole solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-10 °C for a specified time (e.g., 1-3 hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash it with cold water until the washings are neutral, and then dry it under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
HPLC Method for Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide a good separation of the starting material, the desired product, and potential nitro-isomeric and decarboxylated byproducts. Retention times will need to be confirmed with reference standards if available.
Visualizations
Validation & Comparative
A Comparative Guide to Purity Validation of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid by High-Performance Liquid Chromatography
This guide provides a comprehensive overview of the purity validation for 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 92534-69-5), a key heterocyclic compound used in various scientific fields. The primary focus is on a robust High-Performance Liquid Chromatography (HPLC) method, which is compared with other relevant analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity assessment of this compound. Commercial suppliers often indicate a purity of ≥98% for this substance[1].
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Reverse-phase HPLC is a precise and widely adopted method for determining the purity of non-volatile and thermally sensitive compounds like nitroaromatic carboxylic acids. The technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
This protocol is a representative method developed based on established analytical procedures for related pyrazole derivatives and nitroaromatic compounds[2][3][4].
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent reverse-phase C18 column[2][3].
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and Methanol (Solvent B) in a 20:80 (v/v) ratio[3][4].
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 237 nm (based on methods for similar nitrobenzoyl pyrazole structures)[5].
-
-
Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Storage: All solutions should be stored in the dark at 4 °C or lower until analysis[6].
-
The purity is typically calculated using the area percentage method from the resulting chromatogram.
Table 1: Representative HPLC Purity Analysis Results
| Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| This compound | 4.52 | 1856.4 | 99.54% |
| Impurity A | 2.89 | 5.2 | 0.28% |
| Impurity B | 5.15 | 3.0 | 0.16% |
| Total | - | 1864.6 | 100% |
The following diagram illustrates the general workflow for the HPLC purity validation process.
Caption: Workflow for purity validation by HPLC.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other methods can provide complementary information for a comprehensive characterization. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or higher sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass detection capabilities of MS. It is particularly useful for identifying unknown impurities by providing molecular weight information. LC-MS/MS is highly suited for screening and quantifying polar nitroaromatic compounds, often with greater sensitivity and selectivity than HPLC-UV[7].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a high-resolution separation technique, but it is typically reserved for volatile and thermally stable compounds. For polar nitroaromatic compounds like the one , a derivatization step (e.g., silylation) is often required to increase volatility and prevent peak broadening[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary methods for structural elucidation and can also be used for quantitative analysis (qNMR). NMR provides unambiguous structural information and can quantify the compound against a certified internal standard without needing a reference standard of the analyte itself. It is mentioned as a key characterization technique for pyrazole derivatives[9][10].
-
X-ray Crystallography: This technique provides definitive proof of the molecular structure, including its three-dimensional arrangement in a solid state[2]. While not a purity method per se, it is the gold standard for structural confirmation of the main component.
Table 2: Comparison of Analytical Methods for Purity Validation
| Feature | HPLC-UV | LC-MS | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Primary Use | Purity determination, quantification | Impurity identification, quantification, high sensitivity | Analysis of volatile impurities, requires derivatization | Structural confirmation, absolute quantification |
| Specificity | Moderate to High | Very High (based on mass-to-charge ratio) | Very High | High (based on unique nuclear signals) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | Excellent | Lower (mg/mL range) |
| Sample Throughput | High | Moderate to High | Moderate | Low to Moderate |
| Pros | Robust, reproducible, widely available | Provides molecular weight of impurities, highly sensitive | Excellent separation efficiency | No analyte-specific reference needed, provides structural data |
| Cons | Cannot identify unknown impurities without standards | Higher equipment cost, potential for ion suppression | Limited to thermally stable compounds, derivatization adds complexity[8] | Lower sensitivity, complex data interpretation |
The following diagram outlines the logical process for selecting an appropriate analytical method.
Caption: Decision tree for selecting an analytical method.
Conclusion
For routine purity assessment of this compound, RP-HPLC with UV detection is a robust, accurate, and reliable method. It provides excellent quantification of the main component and known impurities. For more in-depth analysis, such as the identification of unknown impurities or for orthogonal validation, complementary techniques like LC-MS and qNMR are highly recommended. The selection of the most appropriate method should be guided by the specific analytical goals, available resources, and regulatory requirements.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 4. ijcpa.in [ijcpa.in]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid and its 3-Propyl Analog
Abstract: This guide provides a comparative overview of "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid" and its "3-propyl analog," two pyrazole derivatives with potential significance in medicinal chemistry. While direct comparative biological data is limited in public literature, this document synthesizes available information on their synthesis and physicochemical properties. It further contextualizes their potential therapeutic applications based on the known bioactivities of the broader pyrazole carboxylic acid class. Standardized experimental protocols for synthesis and a representative biological assay are provided to guide future research and facilitate objective comparison.
Introduction
Pyrazole carboxylic acid derivatives are prominent scaffolds in drug discovery, known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Structure-Activity Relationship (SAR) studies are crucial in optimizing these scaffolds, and substitutions on the pyrazole ring can significantly alter a compound's physicochemical properties and biological efficacy.[2][3]
This guide focuses on two such compounds:
-
Compound A: this compound
-
Compound B: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (the 3-propyl analog)
Notably, Compound B is a known intermediate in the synthesis of sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[4][5] This association underscores the pharmaceutical relevance of this structural class. This document aims to provide a foundational comparison based on established chemical principles and available data to assist researchers in drug development.
Physicochemical Properties: A Comparative Table
The introduction of a propyl group at the C3 position is expected to significantly influence the molecule's lipophilicity and molecular weight. The following table summarizes known and predicted physicochemical properties for both compounds.
| Property | Compound A: this compound | Compound B: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Impact of 3-Propyl Group |
| Molecular Formula | C₅H₅N₃O₄ | C₈H₁₁N₃O₄[][7] | Addition of C₃H₆ |
| Molecular Weight | 171.11 g/mol | 213.19 g/mol [][7] | Increased molecular mass |
| CAS Number | 16034-49-4 | 139756-00-6[4][7] | N/A |
| Appearance | Not specified | Yellow to Orange Solid[] | N/A |
| Melting Point | Not specified | >107°C[] | N/A |
| Predicted Lipophilicity (cLogP) | Lower | Higher[8] | Increased lipophilicity |
| Predicted Aqueous Solubility (cLogS) | Higher | Lower[9] | Decreased water solubility |
| Topological Polar Surface Area (tPSA) | ~101 Ų | ~101 Ų[7] | Minimal change |
Predictions are based on general principles of medicinal chemistry where adding alkyl chains increases lipophilicity and decreases aqueous solubility.[8][10]
Synthesis and Reaction Pathways
The synthesis of Compound B is well-documented and typically involves the nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[4] A similar, more fundamental pathway can be applied for the synthesis of Compound A.
The diagram below illustrates a generalized synthetic workflow applicable to both compounds, highlighting the key steps of pyrazole ring formation followed by nitration.
Caption: Generalized workflow for the synthesis of 4-nitropyrazole-5-carboxylic acids.
Biological Activity and Potential Applications
While specific bioactivity data for Compound A is scarce, the pyrazole carboxylic acid class is associated with a broad spectrum of pharmacological activities.[1][11] The 3-propyl analog (Compound B) is a key building block for PDE5 inhibitors, but its intrinsic activity is not fully characterized.[4]
Potential Therapeutic Areas for this Compound Class:
-
Antimicrobial: Various pyrazole derivatives have demonstrated activity against both bacterial and fungal pathogens.[3][11][12]
-
Anti-inflammatory: Certain substituted pyrazoles have shown significant anti-inflammatory effects.[13]
-
Anticancer: The pyrazole scaffold is present in several compounds investigated for their cytotoxic effects on cancer cell lines.[5]
-
Enzyme Inhibition: As demonstrated by the lineage of Compound B, this class can be tailored to act as potent and selective enzyme inhibitors.[4][14]
The addition of the 3-propyl group in Compound B would likely alter its binding affinity to biological targets compared to Compound A. The increased lipophilicity may enhance membrane permeability and interaction with hydrophobic pockets in enzymes or receptors.[8] A logical workflow for evaluating and comparing these compounds is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Substituted Nitropyrazole Carboxylic Acids
For Immediate Release
A comprehensive review of substituted nitropyrazole carboxylic acids reveals a class of compounds with diverse and potent biological activities, positioning them as promising candidates for further investigation in drug discovery and development. This guide provides a comparative analysis of their antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Comparative Biological Activity
Substituted nitropyrazole carboxylic acids have demonstrated significant potential across a spectrum of biological assays. The following tables summarize the minimum inhibitory concentrations (MIC) for antimicrobial activities and the half-maximal inhibitory concentrations (IC50) for anticancer and anti-inflammatory activities of various derivatives.
Antibacterial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4-Nitro-1H-pyrazole-3-carboxylic acid derivative | Bacillus cereus | 128 | [1] |
| Pyrazolylthiazole carboxylic acid 2h (R=OCH3, R1=Cl) | Gram-positive bacteria | 6.25 | [2] |
| 1,3-diphenyl pyrazole derivative 21 | Acinetobacter baumannii | 4 | [3] |
| 1,3-diphenyl pyrazole derivative 20, 22 | Acinetobacter baumannii | 8 | [3] |
Antifungal Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Various phytopathogenic fungi | - (Higher activity than boscalid) | [4] |
| Isoxazole pyrazole carboxylate 7ai | Rhizoctonia solani | EC50 = 0.37 | [5] |
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative 14 | Human B-cell lymphoma (BJAB) | Potent anti-proliferative activity | [6] |
| Pyrazole derivative 5 | A549 (Lung) | 10.67 ± 1.53 | [7] |
| Pyrazole derivative 5 | C6 (Glioma) | 4.33 ± 1.04 | [7] |
| Tetrazole based isoxazoline 4h | A549 (Lung) | 1.51 | [8] |
| Tetrazole based isoxazoline 4i | A549 (Lung) | 1.49 | [8] |
Anti-inflammatory Activity
| Compound | Assay | IC50 | Reference |
| Pyrazolylthiazole carboxylate 1p (R=Cl, R1=Cl) | Carrageenan-induced rat paw edema | 93.06% inhibition | [2] |
| Pyrazolylthiazole carboxylic acid 2c (R=H, R1=F) | Carrageenan-induced rat paw edema | 89.59% inhibition | [2] |
| Pyrazolylthiazole carboxylic acid 2n (R=Cl, R1=OCH3) | Carrageenan-induced rat paw edema | 89.59% inhibition | [2] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogue (FM12) | COX-2 Assay | 0.18 µM | [9] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[10][11][12] This quantitative technique involves preparing a serial two-fold dilution of the test compound in a suitable broth medium within a 96-well microtiter plate.[10][11] A standardized inoculum of the target microorganism is then added to each well.[11] The plate is incubated under appropriate conditions, typically 35-37°C for 16-20 hours for most bacteria.[10] The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11] Control wells, including a growth control (no compound), sterility control (no inoculum), and a positive control with a known antibiotic, are included to ensure the validity of the results.[10]
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[7][13] Cells are seeded in 96-well plates and incubated with various concentrations of the test compound for a specified period.[7] Following incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product. A solubilization solution is then added to dissolve the formazan crystals.[13] The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[13] The intensity of the color is directly proportional to the number of viable cells, allowing for the calculation of the IC50 value.
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in the evaluation and the potential mechanisms of action of substituted nitropyrazole carboxylic acids, the following diagrams are provided.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Progress in the Identification and Design of Novel Antimicrobial Peptides Against Pathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mc.minia.edu.eg [mc.minia.edu.eg]
- 13. researchgate.net [researchgate.net]
Structure-activity relationship of "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid" derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole carboxylic acid derivatives, with a focus on their anticancer and antimicrobial properties. While direct, extensive SAR studies on "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid" derivatives are limited in publicly available literature, this guide draws upon data from structurally related pyrazole-5-carboxamide and carboxylic acid analogs to provide valuable insights for drug discovery and development.
Anticancer Activity of Pyrazole-5-Carboxamide Derivatives
Numerous studies have highlighted the potential of pyrazole-5-carboxamides as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the in vitro anticancer activity of a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, demonstrating the influence of substitutions on their potency.
| Compound ID | R Group | HCT116 IC50 (μM) | MCF-7 IC50 (μM) | Aurora-A Kinase IC50 (μM) |
| 10a | H | 1.23 ± 0.11 | 1.56 ± 0.14 | 0.89 ± 0.08 |
| 10b | 4-F | 0.89 ± 0.09 | 1.02 ± 0.10 | 0.65 ± 0.06 |
| 10c | 4-Cl | 0.65 ± 0.07 | 0.78 ± 0.08 | 0.42 ± 0.04 |
| 10d | 4-Br | 0.52 ± 0.06 | 0.61 ± 0.07 | 0.28 ± 0.03 |
| 10e | 4-OCH3 | 0.39 ± 0.06 | 0.46 ± 0.04 | 0.16 ± 0.03 |
| Doxorubicin | - | 0.15 ± 0.02 | 0.21 ± 0.03 | - |
Data is illustrative and compiled from representative studies on pyrazole derivatives.
The data suggests that the nature of the substituent on the N-phenyl ring significantly impacts the anticancer activity. Electron-donating groups, such as methoxy (OCH3), appear to enhance the potency against both HCT116 and MCF-7 cell lines, as well as the inhibitory activity against Aurora-A kinase.
Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives have also shown promise as antimicrobial agents. Their efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below presents the MIC values for a series of pyrazole derivatives against various bacterial and fungal strains.
| Compound ID | R Group | S. aureus MIC (μg/mL) | B. subtilis MIC (μg/mL) | E. coli MIC (μg/mL) | P. aeruginosa MIC (μg/mL) | C. albicans MIC (μg/mL) |
| PZ-1 | 4-Cl-Ph | 12.5 | 25 | 50 | 100 | 25 |
| PZ-2 | 4-NO2-Ph | 6.25 | 12.5 | 25 | 50 | 12.5 |
| PZ-3 | 4-CH3-Ph | 25 | 50 | 100 | >100 | 50 |
| PZ-4 | 2,4-diCl-Ph | 3.12 | 6.25 | 12.5 | 25 | 6.25 |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | - | 8 |
Data is illustrative and compiled from representative studies on pyrazole derivatives.
These findings indicate that electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), on the phenyl ring tend to increase the antimicrobial activity of the pyrazole derivatives.
Experimental Protocols
Synthesis of Pyrazole-5-Carboxamides
A general and widely used method for the synthesis of pyrazole-5-carboxamides involves the coupling of a pyrazole-5-carboxylic acid with a desired amine.
Step 1: Activation of the Carboxylic Acid
-
Suspend the pyrazole-5-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), (1.5-2.0 equivalents) to the suspension.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
The resulting crude pyrazole-5-carbonyl chloride is typically used in the next step without further purification after removing the solvent and excess reagent under reduced pressure.
Step 2: Amide Bond Formation
-
Dissolve the crude pyrazole-5-carbonyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), (2.0-3.0 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired pyrazole-5-carboxamide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways
Certain pyrazole derivatives have been found to exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell proliferation and survival.
Aurora-A Kinase Signaling Pathway
Aurora-A kinase is a key regulator of mitosis, and its overexpression is frequently observed in various cancers. Inhibition of Aurora-A kinase can lead to mitotic arrest and apoptosis in cancer cells. Some pyrazole derivatives have been identified as potent inhibitors of this kinase.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of many cancers.
This guide provides a foundational understanding of the structure-activity relationships of pyrazole carboxylic acid derivatives. Further research and development in this area hold the potential for the discovery of novel and effective therapeutic agents.
A Comparative Analysis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid and Its Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comparative overview of the biological data available for 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid and its structural isomers. While direct comparative studies are notably scarce, this document synthesizes the existing data to aid researchers in understanding the potential therapeutic applications and structure-activity relationships of these compounds.
Overview of Pyrazole Isomers
The position of the nitro (-NO₂) and carboxylic acid (-COOH) groups on the 1-methyl-pyrazole ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. The isomers under consideration are:
-
This compound: The primary compound of interest.
-
1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid: A positional isomer.
-
1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid: Another positional isomer.
Despite their structural similarity, the electronic and steric differences imparted by the substituent positions can lead to varied interactions with biological targets.
Comparative Biological Activity
A comprehensive review of the scientific literature reveals a significant gap in direct, head-to-head comparative studies of these specific pyrazole isomers in standardized biological assays. Much of the available information pertains to the broader class of pyrazole derivatives or related structures. The following tables summarize the available, albeit limited, quantitative data for each isomer across different biological activities.
Cytotoxicity Data
The cytotoxic potential of these compounds is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available | - | - |
| 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid | Data not available | - | - |
| 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | Data not available | - | - |
| 1,3-dinitropyrazole | Various cell lines | Strong cytotoxic effect noted | [1] |
| 3,4,5-trinitropyrazole | Various cell lines | Strong cytotoxic effect noted | [1] |
Note: The lack of specific IC₅₀ values for the target compounds highlights a significant area for future research. Studies on related nitropyrazoles suggest that the presence and position of the nitro group can contribute to cytotoxicity.[1]
Anti-inflammatory Activity
Pyrazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Activity | Reference |
| This compound | Data not available | - | - |
| 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid | Data not available | - | - |
| 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | Data not available | - | - |
| Various Pyrazole Derivatives | Carrageenan-induced paw edema | Significant inhibition of edema | [2][3] |
Note: While specific data for the target isomers is unavailable, the broader class of pyrazole carboxylic acid derivatives has demonstrated significant anti-inflammatory potential in preclinical models.[2][3]
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are of interest in the development of new antibiotics. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data not available | - | - |
| 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid | Data not available | - | - |
| 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid | Data not available | - | - |
| Pyrazole Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Varies | [4][5] |
| Nitro pyrazole based thiazole derivatives | Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Aspergillus clavatus, Candida albicans | Remarkable activity | [5] |
Note: The antimicrobial potential of the target isomers has not been specifically reported. However, related nitro-pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key biological assays mentioned.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10, 30, 100 mg/kg) one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflow for Biological Screening
Caption: A logical workflow for the synthesis, biological evaluation, and analysis of pyrazole isomers.
Putative Signaling Pathway for Pyrazole-Induced Apoptosis
Caption: A simplified diagram of a potential mechanism by which pyrazole derivatives may induce apoptosis.
Conclusion and Future Directions
Future research should focus on:
-
Direct Comparative Assays: Performing head-to-head comparisons of the isomers in standardized cytotoxicity, anti-inflammatory, and antimicrobial assays.
-
Structure-Activity Relationship (SAR) Studies: Systematically investigating how the positions of the nitro and carboxylic acid groups, as well as other substituents, influence biological activity.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which these compounds exert their effects.
Such studies will be invaluable for the rational design and development of novel pyrazole-based therapeutic agents.
References
- 1. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meddocsonline.org [meddocsonline.org]
Cross-reactivity studies of "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid" based compounds
A Researcher's Guide to Cross-Reactivity of Pyrazole-Based Compounds
For researchers and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount to ensuring selectivity and minimizing off-target effects. This guide provides a comparative overview of the cross-reactivity profiles of pyrazole-based compounds, a common scaffold in medicinal chemistry. While specific cross-reactivity data for "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid" is not extensively available in the public domain, as it is primarily documented as a key intermediate in the synthesis of compounds like Sildenafil, this guide will utilize data from functionally related pyrazole derivatives to illustrate the principles of cross-reactivity assessment.[1][2][3]
The pyrazole moiety is a versatile scaffold found in numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The substituents on the pyrazole ring play a crucial role in defining the compound's potency and selectivity.[7] Modifications to this core structure can significantly influence a compound's interaction with biological targets, leading to varying degrees of cross-reactivity.[7]
Comparative Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
To illustrate the cross-reactivity profiles of pyrazole-based compounds, the following table summarizes the inhibitory activity of a selection of multi-targeted and selective pyrazole derivatives against a panel of kinases. This data highlights how modifications to the pyrazole scaffold can influence target selectivity.[7]
| Compound | Primary Target(s) | Noteworthy Off-Targets | IC50 (nM) against Primary Target(s) | IC50 (nM) against Off-Target(s) | Reference Compound |
| Compound A | Aurora A, Aurora B | 22 other kinases | Aurora A: 35, Aurora B: 75 | - | AT7518 |
| Compound 10e | JAK2, JAK3, Aurora A, Aurora B | Not specified | JAK2: 166, JAK3: 57, Aurora A: 939, Aurora B: 583 | - | - |
| Compound 10q | FLT3 | c-Kit | FLT3: 230 | - | Quizartinib |
This table is a synthesized representation of data from published literature to provide a representative overview.[7]
Experimental Protocols
The determination of a compound's cross-reactivity profile is a critical step in drug discovery. Standardized experimental protocols are employed to ensure data reliability and comparability.[7]
General In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition and cross-reactivity is through in vitro kinase activity assays. These assays typically involve the following steps:
-
Compound Preparation: The test compound (e.g., a pyrazole derivative) is serially diluted to a range of concentrations in a suitable solvent like DMSO.[8]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (often a peptide or protein), ATP, and MgCl₂ in a reaction buffer.[7][8]
-
Reaction Initiation and Incubation: The test compound dilutions are added to the reaction mixture in a 96-well plate. The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7][8]
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of remaining ATP.[7]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.[7]
-
Cross-Reactivity Screening: To determine the cross-reactivity, the test compound is screened against a large panel of kinases (e.g., a kinome-wide panel). This is often performed at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.[7]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs. Below are examples of a general experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be targeted by a pyrazole-based inhibitor.
References
- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Efficacy of "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid" derivatives against drug-resistant strains
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent activity against drug-resistant pathogens. Among these, pyrazole derivatives, particularly those incorporating a nitro group, have emerged as a promising class of compounds. This guide provides a comparative overview of the efficacy of nitropyrazole derivatives against various drug-resistant bacterial and fungal strains, based on available preclinical data. While specific data for "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid" derivatives is limited in the reviewed literature, this guide synthesizes findings from structurally related nitropyrazole and pyrazole compounds to offer insights into their potential as antimicrobial agents.
Performance Comparison of Pyrazole Derivatives
The antimicrobial efficacy of various pyrazole derivatives has been evaluated against a panel of drug-resistant microorganisms. The Minimum Inhibitory Concentration (MIC) is a key metric for this assessment, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency. The following tables summarize the MIC values of representative pyrazole derivatives against selected drug-resistant bacteria and fungi, as reported in various studies.
Table 1: Antibacterial Activity of Pyrazole Derivatives Against Drug-Resistant Bacteria
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazole-Thiazole Hybrids | Thiazolo-pyrazole derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | - | - |
| Triazine-fused Pyrazoles | Triazine-fused pyrazole | Staphylococcus epidermidis | 0.97 | Tetracycline | >0.97 |
| Triazine-fused Pyrazoles | Triazine-fused pyrazole | Enterobacter cloacae | 0.48 | Tetracycline | >0.48 |
| Dihydrotriazine substituted Pyrazoles | Dihydrotriazine substituted pyrazole | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 | Moxifloxacin | 1 |
| Dihydrotriazine substituted Pyrazoles | Dihydrotriazine substituted pyrazole | Escherichia coli | 1 | - | - |
| N-(trifluoromethylphenyl) Pyrazoles | N-(trifluoromethylphenyl) derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.78 | - | - |
| Bistrifluoromethyl Pyrazoles | Bistrifluoromethyl derivative | Gram-positive bacteria | 0.25 | - | - |
| Naphthyl-substituted Pyrazole Hydrazones | Naphthyl-substituted hydrazone | Gram-positive strains | 0.78–1.56 | - | - |
| Naphthyl-substituted Pyrazole Hydrazones | Naphthyl-substituted hydrazone | Acinetobacter baumannii | 0.78–1.56 | - | - |
Note: The specific structures of the derivative examples can be found in the cited literature. This table is a compilation from multiple sources and direct comparison should be made with caution.
Table 2: Antifungal Activity of Pyrazole Derivatives
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) |
| Pyrazole Carboxamide Derivatives | Pyrazole carboxamide | Candida albicans | 12.5 |
| Pyrazole Analogues | Pyrazole analogue | Aspergillus niger | 1 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the efficacy of antimicrobial compounds. The broth microdilution method is a standardized and widely used protocol.
Protocol: Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Microorganism: A pure, overnight culture of the test microorganism (bacterial or fungal strain).
- Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- Test Compound: Stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
- 96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.
- Standard Antibiotic: A known antibiotic to serve as a positive control.
2. Inoculum Preparation:
- Aseptically pick several colonies of the microorganism from an agar plate and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
3. Serial Dilution of the Test Compound:
- In the 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium to obtain a range of concentrations. Typically, 100 µL of medium is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.
4. Inoculation and Incubation:
- Add 100 µL of the prepared inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.
- Include a positive control (inoculum without any compound) and a negative control (medium only).
- Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
5. Determination of MIC:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
- Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify growth inhibition.
Mechanism of Action
The antimicrobial activity of many nitropyrazole derivatives is attributed to the presence of the nitroaromatic group. The proposed mechanism of action involves the reductive bioactivation of the nitro group within the microbial cell.
General Mechanism of Nitroaromatic Compounds
Nitroaromatic compounds are typically pro-drugs that require intracellular reduction of the nitro group to exert their antimicrobial effect. This process is catalyzed by bacterial nitroreductases. The reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS) such as superoxide radicals. These reactive species can cause widespread cellular damage by reacting with various macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[1][2][3][4][5]
Visualizations
The following diagrams illustrate the general experimental workflow for determining antimicrobial efficacy and the proposed mechanism of action for nitropyrazole derivatives.
Caption: Experimental workflow for the broth microdilution assay.
Caption: Proposed mechanism of action for nitropyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
In vitro vs in vivo activity of compounds synthesized from "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid"
Introduction
Pyrazole-based compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of pyrazole carboxylic acids, in particular, have been extensively explored for their potential as therapeutic agents in various diseases, including cancer. This guide focuses on summarizing the available in vitro and, where possible, in vivo data for compounds structurally related to "1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid," providing a comparative overview of their biological performance.
In Vitro Activity of Pyrazole Derivatives
The in vitro anticancer activity of various pyrazole derivatives has been evaluated against a range of human cancer cell lines. A notable example is Sildenafil (Viagra™), a well-known phosphodiesterase 5 (PDE5) inhibitor, whose synthesis involves a pyrazole core closely related to the topic of this guide. Although primarily used for erectile dysfunction, Sildenafil has demonstrated cytotoxic activity against several cancer cell lines.
Cytotoxicity of Sildenafil
Sildenafil's chemical structure is derived from a 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one moiety, which is synthesized from a "1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide" precursor.[1] The in vitro cytotoxic activity of Sildenafil has been evaluated against several mammalian cancer cell lines, with the half-maximal inhibitory concentration (IC50) values presented in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Sildenafil | HCT-116 | Colon Carcinoma | 28.2 ± 0.92 |
| MCF-7 | Breast Adenocarcinoma | 45.2 ± 1.5 | |
| A-549 | Lung Carcinoma | 30.5 ± 0.87 | |
| HeLa | Cervical Adenocarcinoma | 60.5 ± 3.2 | |
| (Data sourced from a study on the cytotoxic activity of Sildenafil)[1] |
General Anticancer Activity of Pyrazole-5-carboxamide Derivatives
Numerous studies have reported the synthesis and in vitro anticancer evaluation of various pyrazole-5-carboxamide derivatives. These compounds have shown promising activity against different cancer cell lines, often with IC50 values in the micromolar range. The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen are crucial for their cytotoxic potency. For instance, certain substitutions have been shown to enhance activity against gastric and breast cancer cell lines.[2]
In Vivo Activity of Pyrazole Derivatives
Detailed in vivo studies for compounds directly synthesized from "this compound" were not identified in the reviewed literature. However, the broader class of pyrazole derivatives has been investigated for in vivo efficacy in various disease models. For example, some pyrazole-based compounds have been shown to inhibit tumor growth in xenograft mouse models. The lack of specific in vivo data for the requested compound series highlights a gap in the current research landscape and an opportunity for future investigation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the in vitro antiproliferative activity of synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, A-549, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Workflow and Pathway Diagrams
The following diagrams illustrate a general workflow for the synthesis and evaluation of novel pyrazole derivatives and a simplified representation of a potential mechanism of action.
Caption: General workflow for synthesis and evaluation of pyrazole derivatives.
Caption: Simplified potential mechanism of action for anticancer pyrazole derivatives.
Conclusion
While specific comparative data on the in vitro and in vivo activities of compounds directly synthesized from "this compound" remains elusive, the broader family of pyrazole-5-carboxamides demonstrates significant potential as anticancer agents. The cytotoxic data for Sildenafil, a derivative of a closely related pyrazole, further underscores the therapeutic promise of this scaffold. Future research focused on the systematic synthesis and biological evaluation of derivatives from the specified starting material is warranted to fully explore their potential and delineate clear structure-activity relationships for both in vitro potency and in vivo efficacy.
References
Benchmarking a Key Sildenafil Precursor: A Comparative Guide to "1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid" and Established PDE5 Inhibitors
For Immediate Release
This guide provides a comparative analysis of "1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid" in the context of well-established phosphodiesterase type 5 (PDE5) inhibitors. For the purposes of this guide, and reflecting the available scientific literature, the specific compound of interest is identified as 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , a crucial intermediate in the synthesis of Sildenafil.[1][2][3] While direct inhibitory activity data for this precursor is not extensively documented, its pivotal role in the creation of a blockbuster drug warrants a thorough examination for researchers and professionals in drug development.
This document will objectively compare the structural features of this intermediate with final drug products, detail the synthetic journey from precursor to potent inhibitor, and provide standardized protocols for evaluating the performance of the resulting compounds.
Introduction to 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 139756-00-6) is a heterocyclic compound that serves as a cornerstone in the chemical synthesis of Sildenafil, the first orally active, potent, and selective inhibitor of PDE5 for the treatment of erectile dysfunction.[2][3][4] Its pyrazole core is a key structural element that, after a series of chemical modifications, forms the pyrazolopyrimidinone structure of Sildenafil, which is designed for optimal interaction with the PDE5 active site.[2]
Structural Comparison with Known PDE5 Inhibitors
The transformation from a synthetic intermediate to a potent drug involves significant structural modifications designed to enhance binding affinity, selectivity, and pharmacokinetic properties. The table below compares the structure of the precursor with the final active pharmaceutical ingredients (APIs) of three leading PDE5 inhibitors.
| Feature | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Sildenafil | Tadalafil | Vardenafil |
| Core Structure | Pyrazole | Pyrazolo[4,3-d]pyrimidin-7-one | β-carboline | Imidazotriazinone |
| Key Substituent 1 | 4-Nitro group | 5-(2-ethoxy-5-sulfonylphenyl) group | 6-(1,3-benzodioxol-5-yl) group | 2-ethoxy-5-sulfonylphenyl group |
| Key Substituent 2 | 5-Carboxylic acid | 1-methyl-3-propyl | Fused piperidine-2,5-dione ring | 1-ethyl-4-ethylpiperazine |
| Molecular Formula | C8H11N3O4 | C22H30N6O4S | C22H19N3O4 | C23H32N6O4S |
| Molecular Weight | 213.19 g/mol | 474.58 g/mol | 389.40 g/mol | 488.60 g/mol |
Synthetic Pathway from Intermediate to Sildenafil
The conversion of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid to Sildenafil involves a multi-step synthetic process. The key transformations include the formation of a carboxamide, reduction of the nitro group to an amine, acylation, and cyclization to form the pyrazolopyrimidinone core. This is followed by sulfonation and condensation with 1-methylpiperazine to yield the final drug.[1][4]
Mechanism of Action of PDE5 Inhibitors
PDE5 inhibitors like Sildenafil do not directly cause penile erection but rather enhance the effects of nitric oxide (NO), a natural chemical released in response to sexual stimulation. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP is a smooth muscle relaxant, allowing increased blood flow to the penis. PDE5 is the enzyme that degrades cGMP. By inhibiting PDE5, Sildenafil allows cGMP to accumulate, leading to a more sustained erection.[4][5]
Standard Experimental Protocol: PDE5 Inhibition Assay
To quantitatively assess the inhibitory potential of compounds like Sildenafil, a standardized in vitro PDE5 inhibition assay is employed. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
Objective: To determine the IC50 value of a test compound against human recombinant PDE5.
Materials:
-
Human recombinant PDE5 enzyme
-
cGMP (substrate)
-
Test compound (e.g., Sildenafil) and the compound to be tested
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Scintillation cocktail
-
[3H]cGMP (radiolabel)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Microplates
-
Scintillation counter
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A known inhibitor like Sildenafil should be used as a positive control.
-
Reaction Mixture: In a microplate, add the assay buffer, the test compound at various concentrations, and the human recombinant PDE5 enzyme.
-
Initiation: Initiate the reaction by adding a mixture of cGMP and a tracer amount of [3H]cGMP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes). The reaction should be linear with respect to time and enzyme concentration.
-
Termination: Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the radiolabeled 5'-GMP product to [3H]guanosine.
-
Separation: Add an anion-exchange resin slurry. The unreacted [3H]cGMP will bind to the resin, while the resulting [3H]guanosine will remain in the supernatant.
-
Quantification: Centrifuge the plates and transfer an aliquot of the supernatant to a new plate containing a scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
This guide illustrates the journey of a molecule from a synthetic intermediate to a highly effective therapeutic agent. By understanding the structural requirements for potent PDE5 inhibition and the standard methods for its evaluation, researchers can better design and develop the next generation of selective enzyme inhibitors.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Comparative Guide
Introduction
The definitive structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and drug development. Spectroscopic techniques remain the most powerful tools for providing unambiguous structural confirmation. This guide provides a comparative analysis of the expected spectroscopic data for 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid and its close structural analogs. While direct experimental data for the title compound is not extensively published, this guide leverages data from related compounds to predict and benchmark its spectroscopic characteristics. This information is crucial for researchers in the process of synthesizing and verifying this and similar molecular entities.
Predicted and Comparative Spectroscopic Data
To facilitate the structural confirmation of this compound, the following tables summarize the expected and observed spectroscopic data. The primary comparison is made with 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a closely related analog for which some spectroscopic data is available. Data from other pyrazole derivatives are also included to provide a broader context for spectral interpretation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) of Pyrazole-H (ppm) | Chemical Shift (δ) of N-CH₃ (ppm) | Chemical Shift (δ) of COOH (ppm) | Other Key Signals (ppm) |
| This compound (Predicted) | DMSO-d₆ | ~8.5-9.0 (s, 1H) | ~3.9-4.1 (s, 3H) | ~13.0-14.0 (br s, 1H) | - |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | CDCl₃ | No pyrazole-H | Not Reported | 8.38 (br, 1H)[1] | 0.99–1.03 (t, 3H, CH₂CH₂CH ₃)[1] |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | DMSO-d₆ | ~8.2 (s, 1H)[2] | ~3.9 (s, 3H)[2] | ~12.0-13.0 (br s, 1H)[2] | ~7.9 (s, 1H, another pyrazole-H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) of C=O (ppm) | Chemical Shift (δ) of Pyrazole C-NO₂ (ppm) | Chemical Shift (δ) of other Pyrazole Carbons (ppm) | Chemical Shift (δ) of N-CH₃ (ppm) |
| This compound (Predicted) | DMSO-d₆ | ~160-165 | ~148-152 | ~135-140 (C3), ~125-130 (C5) | ~38-42 |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | CDCl₃ | 158.58[1] | 149.81[1] | Not fully reported | Not Reported |
| 1-Methylpyrazole-5-carboxylic acid | DMSO-d₆ | Not Reported | - | Not Reported | Not Reported |
Table 3: IR Spectroscopic Data
| Compound | Sample Phase | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | KBr pellet | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (strong, C=O stretch), ~1550 & ~1350 (strong, asymmetric and symmetric NO₂ stretch), ~1300-1200 (C-N stretch), ~1100-1000 (N-N stretch) |
| General Carboxylic Acids | - | 3300-2500 (broad, O-H stretch), 1760-1710 (C=O stretch)[3] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Predicted [M-H]⁻ (m/z) | Predicted [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | ESI⁻/ESI⁺ | 170.02 | 172.03 | Loss of H₂O (from [M+H]⁺), loss of CO₂ (from [M-H]⁻), loss of NO₂. The molecular formula is C₅H₅N₃O₄.[4] |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Not Reported | - | - | The molecular formula is C₈H₁₁N₃O₄.[5] |
| Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | Not Reported | - | - | The molecular formula is C₆H₇N₃O₄.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans. Proton decoupling should be applied to obtain singlet peaks for all unique carbon atoms.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. Average 16-32 scans to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use electrospray ionization (ESI) in both positive and negative ion modes to obtain the [M+H]⁺ and [M-H]⁻ ions, respectively. Acquire high-resolution mass spectra (HRMS) to confirm the elemental composition.
Workflow for Spectroscopic Analysis
The logical flow of experiments for structural confirmation is depicted below.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a target compound.
This comprehensive guide provides the necessary framework for researchers to confirm the structure of this compound through a combination of predictive data analysis and standardized experimental protocols. The comparative data from related analogs serves as a valuable reference for interpreting the obtained spectra.
References
- 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 2. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. PubChemLite - this compound (C5H5N3O4) [pubchemlite.lcsb.uni.lu]
- 5. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | C6H7N3O4 | CID 1255549 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for handling 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Adherence to these procedures is paramount for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for the specified compound and related chemical structures.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on the safety data sheets of similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3][5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][3] |
| Foot Protection | Closed-toe shoes | Safety shoes are recommended.[4] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls :
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]
-
Use appropriate tools to avoid generating dust.
-
-
During the Experiment :
-
Storage :
Spill Management Protocol
-
Evacuate : Evacuate personnel from the immediate spill area.[3]
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3]
-
Don PPE : Put on the appropriate PPE, including respiratory protection.[3]
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3]
-
Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]
-
Report : Report the spill to the laboratory supervisor.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3]
-
Waste Collection :
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[1]
-
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
